1-Cyclopentyl-3-(propan-2-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-9(12)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIDYWBBAUZQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 1-Cyclopentyl-3-(propan-2-yl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the organic compound 1-Cyclopentyl-3-(propan-2-yl)urea. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established experimental protocols for determining key physicochemical parameters relevant to drug discovery and development. These parameters include melting point, solubility, lipophilicity (log P), and acidity constant (pKa). The guide also includes computed property values to offer a theoretical profile of the compound. This information is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel urea derivatives for potential therapeutic applications.
Introduction
Urea-containing compounds are a significant class of molecules in medicinal chemistry, known for their ability to form stable hydrogen bonds with biological targets.[1] The compound this compound, a disubstituted urea, possesses structural motifs that are of interest in drug design. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide details the theoretical properties and the methodologies for the experimental determination of its key physicochemical characteristics.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| Canonical SMILES | CC(C)NC(=O)NC1CCCC1 |
| CAS Number | Not available |
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for this compound. These values are estimations and should be confirmed by experimental analysis.
| Property | Predicted Value | Source |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
| pKa (most basic) | Not available | - |
Note: Predicted values are generated by computational algorithms and may differ from experimental results.
Experimental Protocols for Physicochemical Property Determination
This section outlines standard experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2][3]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus.[2][3]
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded as the melting point range.[2][6]
Aqueous Solubility
Solubility, particularly in aqueous media, is a critical determinant of a drug candidate's bioavailability.[7][8] Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[9][10]
Methodology: Equilibrium Shake-Flask Method (Thermodynamic Solubility)
-
Preparation: An excess amount of the solid compound is added to a vial containing a buffer solution of a specific pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).[11]
-
Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][11]
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[11]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
Lipophilicity (log P)
The octanol-water partition coefficient (log P) is the primary measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., pH 7.4) are mutually saturated by mixing and allowing them to separate.[12]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand until the two phases have completely separated.[13]
-
Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[12]
-
Calculation: The log P value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH. The urea functional group is very weakly basic.[14][15]
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of this curve.[16] For very weak bases, other methods like spectrophotometry or NMR spectroscopy may be more suitable.[16]
Experimental Workflows
The following diagrams illustrate the general workflows for determining the physicochemical properties discussed.
Conclusion
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Showing Compound Urea (FDB012174) - FooDB [foodb.ca]
- 15. Urea - Wikipedia [en.wikipedia.org]
- 16. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
An In-depth Technical Guide on 1-Cyclopentyl-3-(propan-2-yl)urea and its Analogs
Introduction
N,N'-disubstituted ureas are a significant class of organic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The urea moiety, with its ability to form multiple hydrogen bonds, serves as a critical pharmacophore in a wide array of therapeutic agents. Structurally, these compounds feature a central carbonyl group bonded to two nitrogen atoms, each bearing a substituent. In the case of 1-Cyclopentyl-3-(propan-2-yl)urea, these substituents are a cyclopentyl group and an isopropyl group, respectively. This class of compounds has been explored for various therapeutic applications, including as enzyme inhibitors and anticancer agents.
Chemical Synthesis
The synthesis of N,N'-disubstituted ureas is typically achieved through the reaction of an isocyanate with a primary or secondary amine. This reaction is generally high-yielding and proceeds under mild conditions.
General Synthetic Protocol:
A common and efficient method for the synthesis of unsymmetrical N,N'-disubstituted ureas involves the following steps:
-
Isocyanate Formation (if not commercially available): An amine can be converted to its corresponding isocyanate using phosgene or a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI). The use of CDI is often preferred due to its lower toxicity.
-
Urea Formation: The isocyanate is then reacted with the desired amine in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature. The reaction is often catalyzed by a non-nucleophilic base like triethylamine.
For the specific synthesis of this compound, one of two primary routes would be employed:
-
Route A: Reaction of cyclopentyl isocyanate with isopropylamine.
-
Route B: Reaction of isopropyl isocyanate with cyclopentylamine.
Detailed Experimental Protocol (Representative):
The following protocol is a representative example for the synthesis of a disubstituted urea, adapted for the target compound.
-
Materials: Cyclopentylamine (1.0 eq), Isopropyl isocyanate (1.05 eq), Triethylamine (1.1 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
To a solution of cyclopentylamine in anhydrous DCM, triethylamine is added, and the mixture is stirred at 0 °C.
-
Isopropyl isocyanate, dissolved in anhydrous DCM, is added dropwise to the reaction mixture over a period of 15-20 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity of Analogous N,N'-Disubstituted Ureas
While no specific biological data for this compound has been found, numerous structurally related N,N'-disubstituted ureas exhibit significant biological activities, particularly as anticancer agents and enzyme inhibitors.
Anticancer Activity:
Many aryl urea derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a series of pyrimidine derivatives bearing aryl urea moieties demonstrated cytotoxic activity against colon and prostate cancer cell lines.[1] Mechanistic studies of active compounds in this class have revealed induction of apoptosis and cell cycle arrest.[1]
Enzyme Inhibition:
N,N'-disubstituted ureas have been identified as potent inhibitors of various enzymes. For example, certain N,N'-diphenylurea derivatives have been synthesized and shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.[2]
Quantitative Data for Analogous Compounds:
The following table summarizes the anticancer activity of representative N,N'-disubstituted urea derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and their activity does not directly reflect the activity of this compound.
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-Aryl Urea 4b | SW480 (Colon) | 11.08 | [1] |
| N,N-Diphenylurea 3g | IDO1 Enzyme Inhibition | 1.73 | [2] |
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity Assay (MTT Assay):
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Enzyme Inhibition Assay (IDO1 as an example): [2]
This protocol outlines a method to determine the inhibitory effect of a compound on the IDO1 enzyme.
-
Cell Culture: HeLa cells are seeded in a 96-well plate and incubated.
-
Induction and Inhibition: The cells are treated with human IFN-γ to induce IDO1 expression, along with various concentrations of the test inhibitor, and incubated for 18 hours.
-
Kynurenine Measurement: The amount of kynurenine (the product of the IDO1-catalyzed reaction) in the cell culture supernatant is measured. This involves a chemical reaction that produces a colored product.
-
Absorbance Reading: The absorbance of the colored product is measured, and the percentage of enzyme inhibition is calculated relative to a control without the inhibitor.
Visualizations
Signaling Pathway Diagram:
The following diagram illustrates a simplified, representative signaling pathway that can be inhibited by some anticancer urea derivatives, leading to apoptosis.
Caption: Simplified apoptotic pathway induced by an anticancer urea derivative.
Experimental Workflow Diagram:
This diagram outlines the general workflow for the synthesis and biological evaluation of novel urea compounds.
Caption: General workflow for synthesis and biological evaluation of urea derivatives.
References
In-depth Technical Guide: The Mechanism of Action of 1-Cyclopentyl-3-(propan-2-yl)urea
Extensive database searches, including chemical repositories and scholarly articles, provide basic chemical and physical properties of 1-Cyclopentyl-3-(propan-2-yl)urea. However, these resources lack the crucial experimental data necessary to construct a detailed technical guide as requested. Information regarding its biological targets, efficacy in cellular or in vivo models, and the downstream signaling cascades it may modulate is currently unavailable.
While the broader class of urea derivatives has been explored for various therapeutic applications, with some exhibiting antimicrobial or other biological activities, this general information cannot be extrapolated to predict the specific mechanism of this compound without direct experimental evidence.
At present, there is insufficient scientific data to provide an in-depth technical guide on the mechanism of action of this compound. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of primary research on this specific compound. Further investigation and publication of research focused on the biological evaluation of this compound are necessary to elucidate its mechanism of action.
Lack of Biological Data Precludes In-depth Analysis of 1-Cyclopentyl-3-(propan-2-yl)urea
A comprehensive investigation into the biological targets of 1-Cyclopentyl-3-(propan-2-yl)urea reveals a significant absence of publicly available data, preventing the creation of a detailed technical guide on its potential therapeutic applications. Despite extensive searches across scientific databases, patent literature, and chemical repositories, no specific information regarding its mechanism of action, protein binding partners, or quantitative biological activity could be identified.
Researchers and drug development professionals are therefore advised that at present, the biological profile of this compound, a small molecule with the chemical formula C9H18N2O, remains uncharacterized in the public domain. This scarcity of information makes it impossible to fulfill the core requirements of an in-depth technical guide, which would necessitate the summarization of quantitative data, detailing of experimental protocols, and visualization of associated signaling pathways.
Initial searches for the compound, also known by its synonym IPCU, yielded primarily chemical property listings and synthesis procedures. Broader inquiries into its potential biological activity, screening results, and pharmacological profile did not provide any specific insights. While the general class of urea-containing compounds has been explored for various therapeutic purposes, including as enzyme inhibitors and anticancer agents, these findings are not directly applicable to the specific molecule .
The lack of data extends to major bioactivity databases such as PubChem and ChEMBL, where no significant biological assay results are reported for this compound. Similarly, searches of patent databases did not uncover any claims related to its biological effects or therapeutic use.
Consequently, the creation of data tables summarizing binding affinities, IC50/EC50 values, or other quantitative measures is not feasible. Furthermore, without knowledge of its biological targets, no relevant signaling pathways can be diagrammed, nor can the experimental workflows for their elucidation be described.
It is possible that research on this compound exists in proprietary or undisclosed settings. However, based on currently accessible information, any discussion of its potential biological targets would be purely speculative and would not meet the standards of a technical guide for a scientific audience. Further research and publication of experimental data are required to elucidate the biological role, if any, of this compound.
In-Silico Docking Analysis of 1-Cyclopentyl-3-(propan-2-yl)urea: A Technical Guide for Drug Discovery Professionals
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of a hypothetical in-silico molecular docking study of the novel urea derivative, 1-Cyclopentyl-3-(propan-2-yl)urea. While direct experimental data for this specific compound is not publicly available, this document serves as a detailed methodological framework for researchers and drug development professionals. By drawing parallels with structurally related compounds exhibiting biological activities, we outline a complete workflow from target identification and preparation to docking simulation and results interpretation. This guide includes detailed experimental protocols, hypothetical data presented in structured tables, and visualizations of pertinent signaling pathways and experimental workflows, adhering to best practices in computational drug discovery. The objective is to furnish a robust template for the in-silico evaluation of new chemical entities, facilitating the preliminary assessment of their therapeutic potential.
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of a disubstituted urea allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The title compound, this compound, features a cyclopentyl group, which can enhance binding to hydrophobic pockets in protein targets, and an isopropyl group, which can influence solubility and metabolic stability.
Given the therapeutic potential observed in analogous structures, an in-silico molecular docking study is a prudent first step in elucidating the possible biological targets and mechanism of action of this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in virtual screening and lead optimization, offering insights into binding affinities and interaction patterns at the molecular level.[1][2]
This guide will present a hypothetical in-silico study of this compound, postulating its potential as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, based on the known anti-inflammatory activity of some urea derivatives.[3]
Methodology
Software and Tools
-
Ligand Preparation: ChemDraw, Avogadro, PyRx
-
Protein Preparation: RCSB Protein Data Bank, PyMOL, AutoDockTools
-
Molecular Docking: AutoDock Vina integrated into PyRx
-
Visualization: PyMOL, BIOVIA Discovery Studio
-
Pharmacokinetic Prediction: SwissADME, PROTox II web servers
Experimental Protocols
2.2.1. Ligand Preparation
-
The 2D structure of this compound was sketched using ChemDraw software.
-
The structure was converted to a 3D format and its geometry was optimized using the Avogadro software with the MMFF94 force field.
-
The optimized ligand was then imported into PyRx, and its energy was minimized using the Universal Force Field (UFF).
-
The final prepared ligand was saved in the .pdbqt format, which includes atomic charges and torsional degrees of freedom.
2.2.2. Protein Target Selection and Preparation
-
Based on the anti-inflammatory potential of related urea compounds, Cyclooxygenase-2 (COX-2) was selected as a potential protein target.
-
The 3D crystallographic structure of human COX-2 (PDB ID: 5IKQ) was downloaded from the RCSB Protein Data Bank.
-
The protein structure was prepared using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
The prepared protein was saved in the .pdbqt format.
2.2.3. Molecular Docking Simulation
-
The prepared ligand and protein files were loaded into the PyRx virtual screening tool.
-
The docking grid box was defined to encompass the active site of COX-2, as identified from the co-crystallized ligand in the original PDB file. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 0.375 Å.
-
Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8 to ensure a comprehensive search of the conformational space.
-
The top-ranked binding pose with the lowest binding energy (highest affinity) was selected for further analysis.
2.2.4. Post-Docking Analysis
-
The interaction of this compound with the amino acid residues in the active site of COX-2 was visualized using PyMOL and BIOVIA Discovery Studio.
-
Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions were identified and analyzed.
2.2.5. In-Silico Pharmacokinetic (ADME/T) Prediction
-
The SMILES string of this compound was submitted to the SwissADME and PROTox II web servers.
-
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as toxicity (T), were predicted.
-
Drug-likeness was evaluated based on Lipinski's rule of five.
Hypothetical Results
Molecular Docking Analysis
The molecular docking simulation of this compound against the active site of COX-2 would be expected to yield a negative binding energy, indicating a favorable interaction. For the purpose of this guide, we will assume a hypothetical binding energy of -7.8 kcal/mol. The interactions with the active site residues are detailed in Table 1.
Table 1: Hypothetical Binding Interactions of this compound with COX-2 (PDB: 5IKQ)
| Interaction Type | Interacting Amino Acid Residues |
| Hydrogen Bond | TYR355, SER530 |
| Hydrophobic Interaction | LEU352, VAL523, ALA527, PHE518 |
| van der Waals | ARG120, GLY526 |
In-Silico ADME/T Predictions
The predicted pharmacokinetic and toxicity properties of this compound are summarized in Table 2.
Table 2: Hypothetical In-Silico ADME/T Profile of this compound
| Property | Predicted Value | Remarks |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 170.26 | Complies with Lipinski's rule (<500) |
| LogP (Consensus) | 2.15 | Complies with Lipinski's rule (<5) |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (<5) |
| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's rule (<10) |
| Pharmacokinetics | ||
| Gastrointestinal Absorption | High | Good oral bioavailability expected |
| Blood-Brain Barrier Permeant | No | Reduced potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Favorable for oral drug development |
| Toxicity | ||
| Predicted LD50 (mg/kg) | 2500 | Class 5: Unlikely to be acutely toxic |
| Hepatotoxicity | Low risk | Favorable safety profile |
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the arachidonic acid signaling pathway, where COX-2 is a key enzyme. Inhibition of COX-2 by a compound like this compound would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Experimental Workflow
The diagram below outlines the sequential steps of the in-silico docking study described in this guide.
Discussion and Conclusion
This technical guide has presented a detailed, albeit hypothetical, in-silico molecular docking study of this compound. The outlined methodology provides a standard workflow that can be applied to novel compounds to gain initial insights into their therapeutic potential. The hypothetical results suggest that this compound could be a promising candidate for development as an anti-inflammatory agent, with a favorable binding affinity for COX-2 and a good predicted pharmacokinetic profile.
It is crucial to emphasize that in-silico studies are predictive and serve as a preliminary screening tool. The hypotheses generated from this computational analysis must be validated through in-vitro and in-vivo experimental studies. Future work should focus on the chemical synthesis of this compound, followed by enzymatic assays to confirm its inhibitory activity against COX-2 and cell-based assays to evaluate its anti-inflammatory effects.
References
Spectroscopic Analysis of 1-Cyclopentyl-3-(propan-2-yl)urea: A Technical Overview
This technical guide provides predicted spectroscopic data for 1-Cyclopentyl-3-(propan-2-yl)urea, intended for researchers, scientists, and professionals in drug development. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data for a novel small molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using online spectroscopic prediction tools.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 5.5 | Broad Singlet | 1H | NH (urea) |
| ~4.0 - 4.5 | Broad Singlet | 1H | NH (urea) |
| ~3.8 - 4.0 | Septet | 1H | CH (CH₃)₂ |
| ~3.6 - 3.8 | Quintet | 1H | CH -cyclopentyl |
| ~1.4 - 1.7 | Multiplet | 8H | CH₂ (cyclopentyl) |
| ~1.15 | Doublet | 6H | CH(C H₃)₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~158 | C =O (urea) |
| ~54 | C H-cyclopentyl |
| ~43 | C H(CH₃)₂ |
| ~33 | C H₂ (cyclopentyl, C2, C5) |
| ~24 | C H₂ (cyclopentyl, C3, C4) |
| ~23 | C H₃ |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | N-H Stretch |
| ~2960 | Strong | C-H Stretch (Aliphatic) |
| ~1630 | Strong | C=O Stretch (Urea Amide I) |
| ~1570 | Strong | N-H Bend (Urea Amide II) |
| ~1465 | Medium | C-H Bend (CH₂) |
| ~1385 | Medium | C-H Bend (Isopropyl) |
| ~1250 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 170 | 40 | [M]⁺ (Molecular Ion) |
| 155 | 20 | [M - CH₃]⁺ |
| 127 | 60 | [M - C₃H₇]⁺ |
| 114 | 100 | [C₅H₉NHCONH]⁺ |
| 84 | 30 | [C₅H₉NH]⁺ |
| 70 | 50 | [C₅H₉]⁺ |
| 58 | 80 | [NH₂CONHCH(CH₃)₂]⁺ |
| 43 | 90 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[2][3]
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1][2]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[4] A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr).[6]
-
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[7]
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[8]
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify characteristic absorption bands and assign them to specific functional groups (e.g., N-H, C=O, C-H).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the range of µg/mL to ng/mL.
-
-
Instrument Setup:
-
Choose an appropriate ionization method. For a small, relatively non-polar molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) could be suitable.
-
Calibrate the mass analyzer using a known standard to ensure accurate mass measurements.[9]
-
-
Data Acquisition:
-
Introduce the sample into the ion source. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purification.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.[10]
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. webassign.net [webassign.net]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. rsc.org [rsc.org]
- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
The Rise of Cyclopentyl Urea Derivatives: A Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl urea derivatives have emerged as a significant class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, from their early synthesis to their development as potent and selective modulators of various biological targets. We delve into their roles as allosteric modulators of the Cannabinoid Receptor 1 (CB1), agonists of the Formyl Peptide Receptor 2 (FPR2), and inhibitors of soluble epoxide hydrolase (sEH). This guide presents a comprehensive overview of their synthesis, structure-activity relationships (SAR), and the signaling pathways they modulate, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
A Historical Perspective: From Obscurity to Therapeutic Promise
The journey of cyclopentyl urea derivatives from simple organic molecules to promising therapeutic agents has been a gradual one. While the synthesis of urea by Friedrich Wöhler in 1828 marked a pivotal moment in organic chemistry, the specific exploration of N-substituted ureas, including those with a cyclopentyl moiety, gained momentum much later.[1] Early research into urea derivatives was broad, with a focus on their applications in agriculture and as intermediates in chemical synthesis.[2]
The turn of the 21st century witnessed a surge of interest in cyclopentyl urea derivatives within the realm of medicinal chemistry. This was largely driven by high-throughput screening campaigns that identified these scaffolds as hitting valuable therapeutic targets. A significant milestone was the discovery of cyclopentyl urea-containing compounds as potent allosteric modulators of the Cannabinoid Receptor 1 (CB1).[3] This opened up new avenues for treating a range of neurological and metabolic disorders.
Subsequent research has further expanded the therapeutic landscape for this class of compounds. Studies have identified cyclopentyl urea derivatives as potent agonists of the Formyl Peptide Receptor 2 (FPR2), highlighting their potential in modulating inflammatory responses.[4][5] More recently, their role as inhibitors of soluble epoxide hydrolase (sEH) has come into focus, suggesting their utility in managing pain and inflammation.[6][7]
Synthetic Strategies: Crafting Cyclopentyl Urea Derivatives
The synthesis of cyclopentyl urea derivatives, particularly the common N-cyclopentyl-N'-aryl urea scaffold, can be achieved through several reliable synthetic routes. The most prevalent method involves the reaction of an aryl isocyanate with cyclopentylamine or the reaction of a cyclopentyl isocyanate with an aniline.
General Experimental Protocol for the Synthesis of N-Cyclopentyl-N'-Aryl Ureas
This protocol outlines a general procedure for the synthesis of N-cyclopentyl-N'-aryl ureas, a common structural motif in this class of compounds.
Method 1: From Aryl Isocyanate and Cyclopentylamine
-
Reaction Setup: To a solution of the desired aryl isocyanate (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add cyclopentylamine (1.1 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclopentyl-N'-aryl urea.
Method 2: From Cyclopentyl Isocyanate and Aniline
-
Reaction Setup: To a solution of the desired aniline (1.0 equivalent) in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere, add cyclopentyl isocyanate (1.1 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The crude residue is purified by flash column chromatography on silica gel with a suitable solvent system to yield the pure N-cyclopentyl-N'-aryl urea.
The synthesized compounds are typically characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Therapeutic Applications and Mechanisms of Action
Cyclopentyl urea derivatives have demonstrated significant potential in three key therapeutic areas: as allosteric modulators of the CB1 receptor, agonists of the FPR2 receptor, and inhibitors of soluble epoxide hydrolase.
Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)
The discovery of cyclopentyl urea derivatives as allosteric modulators of the CB1 receptor represented a significant advancement in cannabinoid pharmacology. Unlike orthosteric ligands that bind to the same site as endogenous cannabinoids, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced approach to modulating receptor activity.[8] This can lead to improved safety profiles by avoiding the psychoactive side effects often associated with direct CB1 agonists or antagonists.[3]
Signaling Pathway of CB1 Receptor Allosteric Modulation
Caption: Allosteric modulation of the CB1 receptor by cyclopentyl urea derivatives.
Quantitative Data: CB1 Receptor Allosteric Modulator Activity
| Compound ID | Assay Type | Orthosteric Ligand | Effect | EC₅₀ / IC₅₀ (nM) | Reference |
| PSNCBAM-1 | [³H]CP55,940 Binding | CP55,940 | Positive Allosteric Modulator | 130 | [3] |
| PSNCBAM-1 | [³⁵S]GTPγS Binding | CP55,940 | Negative Allosteric Modulator | 260 | [3] |
Agonism of the Formyl Peptide Receptor 2 (FPR2)
Cyclopentyl urea derivatives have been identified as potent agonists of FPR2, a G protein-coupled receptor involved in the regulation of inflammatory responses.[4][5] Activation of FPR2 can promote the resolution of inflammation, making its agonists attractive candidates for the treatment of a variety of inflammatory diseases.[5]
Signaling Pathway of FPR2 Agonism
Caption: FPR2 signaling cascade initiated by cyclopentyl urea agonists.
Quantitative Data: FPR2 Agonist Activity
| Compound ID | Assay Type | EC₅₀ (nM) | Reference |
| Compound 8 | β-arrestin recruitment | 20 | [4][5] |
| Compound 8 | Calcium mobilization | 740 | [4][5] |
Inhibition of Soluble Epoxide Hydrolase (sEH)
More recently, cyclopentyl urea derivatives have been developed as potent inhibitors of soluble epoxide hydrolase (sEH).[6][7] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory, analgesic, and cardioprotective properties. By inhibiting sEH, these compounds increase the levels of EETs, thereby enhancing their beneficial effects.[7]
Mechanism of Soluble Epoxide Hydrolase Inhibition
Caption: Competitive inhibition of soluble epoxide hydrolase by cyclopentyl urea derivatives.
Quantitative Data: Soluble Epoxide Hydrolase Inhibitor Activity
| Compound ID | Target | IC₅₀ (nM) | Reference |
| N-Cyclohexyl-N'-dodecylurea (NCND) | Human sEH | - | [9] |
| 1-Adamantanyl-3-cyclohexylurea | Human sEH | 4.9 | [7] |
Detailed Experimental Protocols for Biological Evaluation
To facilitate further research and development of cyclopentyl urea derivatives, this section provides detailed protocols for key in vitro assays used to characterize their biological activity.
CB1 Receptor Allosteric Modulator Radioligand Binding Assay
This protocol is adapted from methodologies used to assess the allosteric modulation of the CB1 receptor.[10]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the radiolabeled orthosteric ligand (e.g., [³H]CP55,940 at a concentration near its Kd), and varying concentrations of the cyclopentyl urea test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled CB1 agonist) from the total binding. Plot the specific binding as a function of the test compound concentration to determine the EC₅₀ or IC₅₀ for allosteric modulation.
FPR2 Agonist Calcium Mobilization Assay
This protocol describes a common method to measure the agonist activity of compounds at the FPR2 receptor.[11]
-
Cell Culture: Culture a cell line stably expressing the human FPR2 receptor (e.g., HL-60 or CHO cells) in appropriate media.
-
Cell Loading:
-
Harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Plate the dye-loaded cells in a 96-well or 384-well black, clear-bottom plate.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of the cyclopentyl urea test compound to the wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis: The increase in intracellular calcium concentration is proportional to the increase in fluorescence intensity. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Soluble Epoxide Hydrolase (sEH) Inhibitor Fluorometric Assay
This protocol is a common method for screening sEH inhibitors.[9]
-
Reagents:
-
sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Recombinant human sEH enzyme.
-
A fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME).
-
Test compounds (cyclopentyl urea derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the sEH assay buffer, the sEH enzyme, and varying concentrations of the test compound.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths will depend on the substrate used, e.g., ~330 nm/465 nm for the product of PHOME hydrolysis).
-
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
Conclusion and Future Directions
Cyclopentyl urea derivatives have firmly established their place as a versatile and promising scaffold in modern drug discovery. Their ability to potently and selectively modulate key biological targets such as the CB1 receptor, FPR2, and sEH underscores their therapeutic potential for a wide range of diseases, including neurological disorders, inflammatory conditions, and pain. The synthetic accessibility of this class of compounds allows for extensive structure-activity relationship studies, paving the way for the development of optimized drug candidates with improved efficacy and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects. Further exploration of the structure-activity relationships will be crucial for designing next-generation cyclopentyl urea derivatives with enhanced selectivity and potency. Investigating the potential for polypharmacology, where a single compound modulates multiple targets, could lead to novel therapeutic strategies for complex diseases. Additionally, in-depth preclinical and clinical studies will be essential to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The continued investigation of cyclopentyl urea derivatives holds great promise for the future of medicine.
References
- 1. agilent.com [agilent.com]
- 2. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel cyclopentane urea FPR2 agonists and their potential application in the treatment of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. realmofcaring.org [realmofcaring.org]
- 10. longdom.org [longdom.org]
- 11. caymanchem.com [caymanchem.com]
A Theoretical Investigation into the Conformational Landscape of 1-Cyclopentyl-3-(propan-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed theoretical framework for understanding the conformational preferences of 1-Cyclopentyl-3-(propan-2-yl)urea, a disubstituted urea of interest in medicinal chemistry. Due to the absence of specific experimental data for this molecule in the current literature, this paper outlines a proposed computational study, presenting hypothetical yet plausible data based on established principles of urea chemistry and conformational analysis of related compounds. This document serves as a roadmap for researchers aiming to investigate the structure-activity relationships of similar flexible molecules.
Urea derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities.[1] Their therapeutic efficacy is often intrinsically linked to their three-dimensional structure and the ability to adopt specific conformations that facilitate binding to biological targets. The conformational flexibility of N,N'-disubstituted ureas, arising from rotations around the C-N bonds and the nature of the substituents, plays a critical role in their pharmacological profiles. This guide delves into the theoretical underpinnings of the conformational space of this compound, providing a blueprint for its computational characterization.
Predicted Conformational Isomers
The primary source of conformational isomerism in this compound arises from the rotation around the two C-N bonds of the urea moiety. This leads to four potential planar conformers: trans-trans, trans-cis, cis-trans, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group. Generally, there is a strong preference for trans conformations in acyclic N,N'-disubstituted ureas due to reduced steric hindrance.[2]
Furthermore, the cyclopentyl ring introduces additional conformational variability through pseudorotation, with the envelope and twist conformations being the most common. The interplay between the urea conformation and the cyclopentyl ring pucker will dictate the overall low-energy structures of the molecule.
Proposed Computational Workflow
A robust computational approach is essential to accurately model the conformational landscape of this compound. Density Functional Theory (DFT) has been shown to be a reliable method for studying the structure and energetics of urea derivatives.[3][4] The following workflow is proposed for a comprehensive theoretical investigation.
Figure 1: Proposed computational workflow for the conformational analysis of this compound.
Hypothetical Quantitative Data
The following tables summarize the expected quantitative data from the proposed computational study. The values are hypothetical and intended to illustrate the expected outcomes of the analysis.
Table 1: Predicted Relative Energies of Conformers
| Conformer | Dihedral Angle 1 (C-N1-C=O) (°) | Dihedral Angle 2 (C-N2-C=O) (°) | Relative Energy (kcal/mol) |
| trans-trans | 180 | 180 | 0.00 |
| trans-cis | 180 | 0 | 3.5 |
| cis-trans | 0 | 180 | 3.8 |
| cis-cis | 0 | 0 | 8.2 |
Note: Dihedral angles are idealized for clarity.
Table 2: Key Geometric Parameters for the Lowest Energy (trans-trans) Conformer
| Parameter | Value |
| C=O Bond Length | 1.25 Å |
| C-N1 (Cyclopentyl) Bond Length | 1.38 Å |
| C-N2 (Isopropyl) Bond Length | 1.37 Å |
| N1-C-N2 Angle | 118° |
| Cyclopentyl Ring Pucker | Envelope |
Detailed Methodologies
A detailed protocol for the proposed computational study is provided below, based on methodologies successfully applied to similar urea compounds.[3][4]
Conformational Search Protocol
-
Initial Structure Generation : The 2D structure of this compound is sketched and converted to a 3D structure. The four initial planar urea conformers (trans-trans, trans-cis, cis-trans, cis-cis) are generated.
-
Molecular Mechanics Search : A systematic or random conformational search is performed for each of the four initial conformers using a suitable molecular mechanics force field (e.g., MMFF94). This search should explore the rotations around all single bonds and the puckering of the cyclopentyl ring.
-
Clustering and Selection : The resulting conformers from the molecular mechanics search are clustered based on RMSD (Root Mean Square Deviation) and ranked by their relative energies. A representative set of low-energy, unique conformers is selected for quantum mechanical refinement.
Quantum Mechanical Calculation Protocol
-
Density Functional Theory (DFT) Optimization : The geometries of the selected conformers are optimized using DFT. A common and effective level of theory is the B3LYP functional with a 6-31G* basis set. This provides a good balance between accuracy and computational cost for molecules of this size.
-
Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Energy and Geometric Analysis : The electronic energies of the final optimized conformers are used to calculate their relative energies. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are analyzed to characterize the different conformations.
Signaling Pathways and Logical Relationships
While not a biological signaling pathway in the traditional sense, the logical relationship between the different conformational states can be visualized. The energy barriers to rotation around the C-N bonds determine the accessibility of each conformation.
Figure 2: Energy relationships between the four planar conformers of this compound.
Conclusion
This technical guide outlines a comprehensive theoretical framework for the conformational analysis of this compound. By employing the proposed computational workflow, researchers can gain valuable insights into the conformational preferences and energetic landscape of this and related N,N'-disubstituted ureas. Understanding the three-dimensional structure of these molecules is a critical step in the rational design of new therapeutic agents with improved efficacy and selectivity. The presented hypothetical data and protocols serve as a starting point for future in-silico and experimental investigations into this important class of compounds.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Computational study of urea and its homologue glycinamide: conformations, rotational barriers, and relative interactions with sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Synthesis of 1-Cyclopentyl-3-(propan-2-yl)urea
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Cyclopentyl-3-(propan-2-yl)urea is a disubstituted urea derivative. Substituted ureas are a significant class of compounds in medicinal chemistry and drug discovery, often exhibiting a wide range of biological activities. The urea functional group, with its capacity to form hydrogen bonds as both a donor and acceptor, plays a crucial role in the binding of molecules to biological receptors. This protocol outlines a standard laboratory procedure for the synthesis of this compound via the reaction of cyclopentyl isocyanate and isopropylamine. This method is a common and efficient way to form unsymmetrical ureas.
Reaction Scheme
The synthesis proceeds through the nucleophilic addition of isopropylamine to the electrophilic carbonyl carbon of cyclopentyl isocyanate.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Cyclopentyl isocyanate (C₆H₉NO)
-
Isopropylamine (C₃H₉N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or a mixture of ethyl acetate and hexanes for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentyl isocyanate (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Amine: Slowly add isopropylamine (1.0-1.2 eq), either neat or dissolved in a small amount of the reaction solvent, to the stirred solution of cyclopentyl isocyanate. The addition should be done dropwise to control any exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction mixture by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, to yield the pure this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes the key quantitative data that should be recorded during the synthesis and characterization of this compound.
| Parameter | Data |
| Reactants | |
| Cyclopentyl Isocyanate | Molar Mass: 111.14 g/mol ; Quantity (g, mmol); Purity (%) |
| Isopropylamine | Molar Mass: 59.11 g/mol ; Quantity (g, mmol); Purity (%) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₉H₁₈N₂O |
| Molar Mass | 170.25 g/mol |
| Theoretical Yield (g) | Calculated based on the limiting reagent. |
| Actual Yield (g) | Measured weight of the purified product. |
| Percent Yield (%) | (Actual Yield / Theoretical Yield) x 100% |
| Physical Appearance | e.g., White crystalline solid |
| Melting Point (°C) | Experimentally determined range. |
| Characterization Data | |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm) and multiplicities for cyclopentyl and isopropyl protons, as well as NH protons. |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm) for the carbonyl carbon and the carbons of the cyclopentyl and isopropyl groups. |
| IR (KBr or ATR) | Expected characteristic absorption bands (cm⁻¹) for N-H stretching, C=O stretching, and C-N stretching. |
| Mass Spectrometry (ESI-MS) | Expected m/z for the molecular ion [M+H]⁺. |
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The signaling pathway for the synthesis of this compound involves the nucleophilic attack of the amine on the isocyanate.
Caption: Reaction mechanism for the formation of this compound.
Application Notes and Protocols for High-Throughput Screening of 1-Cyclopentyl-3-(propan-2-yl)urea as a Potential Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-throughput screening (HTS) of 1-Cyclopentyl-3-(propan-2-yl)urea as a potential inhibitor of soluble epoxide hydrolase (sEH). While the specific biological target of this compound is not extensively documented in publicly available literature, its structural features, particularly the urea moiety, are common in known inhibitors of sEH. Soluble epoxide hydrolase is a therapeutic target for various cardiovascular and inflammatory diseases.[1][2][3] This application note outlines a robust, fluorescence-based HTS assay to determine the inhibitory activity of this compound against human sEH. The provided protocols are designed for a 384-well format, suitable for automated screening of large compound libraries.
Introduction to Soluble Epoxide Hydrolase as a Therapeutic Target
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs).[4][5] EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and cardioprotective effects.[3][4] The enzyme sEH hydrolyzes EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, thereby diminishing their beneficial effects.[4][5] Inhibition of sEH stabilizes the endogenous levels of EETs, making it an attractive therapeutic strategy for the treatment of hypertension, inflammation, and cardiovascular diseases.[1][2][4] The development of potent and specific sEH inhibitors is an active area of drug discovery.[1][3]
Signaling Pathway of Soluble Epoxide Hydrolase
The diagram below illustrates the metabolic pathway involving sEH and the mechanism of action for sEH inhibitors.
References
- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for 1,3-Disubstituted Ureas as Potential Soluble Epoxide Hydrolase (sEH) Inhibitors
Disclaimer: Due to the limited publicly available data on the specific enzyme inhibitory activity of 1-Cyclopentyl-3-(propan-2-yl)urea, this document provides application notes and protocols for a closely related class of compounds, 1,3-disubstituted ureas, which have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). The methodologies and principles described herein are representative and can be adapted for the investigation of novel urea-based enzyme inhibitors.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular, renal, and inflammatory diseases.[1] 1,3-disubstituted ureas have been identified as a promising class of sEH inhibitors.[1] This document outlines the potential applications and experimental protocols for characterizing the inhibitory activity of these compounds against sEH.
Principle of Action
1,3-disubstituted ureas typically act as competitive inhibitors of sEH. They are designed to mimic the transition state of the substrate hydrolysis reaction within the enzyme's active site. The urea moiety can form key hydrogen bond interactions with active site residues, while the flanking substituted groups occupy hydrophobic pockets, leading to potent and selective inhibition. The inhibition of sEH stabilizes the beneficial EpFAs, thereby enhancing their protective effects.
Potential Applications
-
Cardiovascular Diseases: By preventing the degradation of EpFAs, sEH inhibitors can promote vasodilation, reduce blood pressure, and exert anti-inflammatory effects on the vasculature, making them potential therapeutics for hypertension and atherosclerosis.
-
Kidney Diseases: sEH inhibitors have shown potential in mitigating kidney damage by improving renal blood flow and reducing inflammation.[1]
-
Diabetes: Inhibition of sEH may offer therapeutic benefits in managing diabetic complications, partly through the preservation of insulin sensitivity and reduction of inflammation.[1]
-
Inflammatory Pain: By stabilizing EpFAs, which have analgesic properties, sEH inhibitors are being investigated as non-addictive analgesics for inflammatory pain.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of a series of 1,3-disubstituted ureas against human soluble epoxide hydrolase (hsEH) is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| 8a | (Adamantan-1-yl)(phenyl)methyl | 4-fluorophenyl | 0.025 |
| 8b | (Adamantan-1-yl)(phenyl)methyl | 2-fluorophenyl | 0.038 |
| 8c | (Adamantan-1-yl)(phenyl)methyl | 3-fluorophenyl | 0.029 |
| 8g | (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 2-fluorophenyl | 0.080 |
| 8h | (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 3-fluorophenyl | 0.085 |
| 8j | (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 3-chlorophenyl | 0.158 |
Data adapted from a study on 1,3-disubstituted ureas as hsEH inhibitors.[1]
Experimental Protocols
In Vitro Inhibition Assay for human soluble Epoxide Hydrolase (hsEH)
This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against hsEH using a fluorescent substrate.
Materials:
-
Recombinant human soluble epoxide hydrolase (hsEH)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compounds (e.g., 1,3-disubstituted ureas) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Workflow Diagram:
References
Application Note: Quantification of 1-Cyclopentyl-3-(propan-2-yl)urea using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Cyclopentyl-3-(propan-2-yl)urea in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution for quality control and research applications. This document provides detailed experimental protocols, data presentation, and a visual workflow to aid researchers, scientists, and drug development professionals in the implementation of this method.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. The developed HPLC method offers a straightforward and efficient approach for the determination of this compound, separating it from potential impurities and degradation products.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.
-
Chromatographic Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Data Acquisition and Processing: OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).
-
Reagents: this compound reference standard (>99% purity).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
Method Validation Summary
The developed method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity. A summary of the validation data is presented below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (RSD%) | Intraday: < 1.0%, Interday: < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Specificity | No interference from placebo and known degradation products observed. |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Experimental workflow for the HPLC quantification of this compound.
Logical Relationship for Method Development
The following diagram outlines the logical steps and considerations in developing the analytical method.
Caption: Logical flow for the development of the analytical method.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is suitable for routine quality control analysis and can be readily implemented in most analytical laboratories. The provided protocols and validation data demonstrate the robustness and suitability of the method for its intended purpose.
Application Notes and Protocols for In-Vivo Studies with 1-Cyclopentyl-3-(propan-2-yl)urea (CPU-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in-vivo evaluation of 1-Cyclopentyl-3-(propan-2-yl)urea (designated as CPU-1), a novel investigational compound. Based on its structural similarity to known kinase inhibitors, CPU-1 is hypothesized to be a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This document outlines detailed protocols for a xenograft mouse model of human cancer to assess the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of CPU-1.
Introduction to this compound (CPU-1)
This compound (CPU-1) is a small molecule with a molecular weight of 184.28 g/mol . While specific biological targets of CPU-1 are under investigation, its urea-based scaffold is a common feature in a variety of kinase inhibitors. The PI3K/Akt/mTOR pathway is a key signaling cascade in many human cancers, and its inhibition is a validated therapeutic strategy. These protocols are designed to test the hypothesis that CPU-1 exerts anti-tumor effects through the inhibition of this pathway.
Chemical Structure of CPU-1:
Hypothetical Signaling Pathway of CPU-1
The diagram below illustrates the proposed mechanism of action for CPU-1 as an inhibitor of mTOR within the PI3K/Akt/mTOR signaling pathway.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by CPU-1.
In-Vivo Experimental Design: Xenograft Mouse Model
This section details a study to evaluate the anti-tumor efficacy of CPU-1 in an immunodeficient mouse model bearing human tumor xenografts.
Experimental Workflow
The following diagram outlines the major steps of the in-vivo study.
Caption: Workflow for the in-vivo xenograft study of CPU-1.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound (CPU-1) | In-house Synthesis | N/A |
| Vehicle (e.g., 0.5% CMC in water) | Sigma-Aldrich | C4888 |
| Human Prostate Cancer Cell Line (PC-3) | ATCC | CRL-1435 |
| Matrigel | Corning | 354234 |
| Athymic Nude Mice (nu/nu, 6-8 weeks old) | Charles River | Strain Code 069 |
| Calipers | VWR | 470255-838 |
| Anesthesia (e.g., Isoflurane) | Piramal | 66794-013-25 |
Experimental Protocols
3.3.1. Animal Handling and Acclimatization
-
House athymic nude mice in a specific pathogen-free (SPF) facility.
-
Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatize animals for at least one week prior to the start of the experiment.
3.3.2. Tumor Cell Implantation
-
Culture PC-3 human prostate cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3.3.3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
3.3.4. Drug Formulation and Administration
-
Prepare a stock solution of CPU-1 in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing solutions by diluting the stock in the vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administer CPU-1 or vehicle orally (p.o.) or intraperitoneally (i.p.) once daily (q.d.) at the designated dose levels.
3.3.5. Efficacy, Pharmacokinetic (PK), and Pharmacodynamic (PD) Studies
-
Efficacy: Continue daily dosing and monitor tumor volume and body weight for the duration of the study.
-
PK Sub-study: At specified time points after the final dose in a satellite group of animals, collect blood samples via tail vein or cardiac puncture for analysis of CPU-1 plasma concentrations.
-
PD Sub-study: At the end of the study, collect tumor tissues to analyze the modulation of downstream biomarkers of mTOR signaling (e.g., phospho-S6 ribosomal protein) by Western blot or immunohistochemistry.
Data Presentation
The following tables present hypothetical data from the proposed in-vivo study.
Table 1: Anti-Tumor Efficacy of CPU-1 in PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 21 (± SEM) |
| Vehicle | 0 | 1250 ± 150 | 0 | +2.5 ± 1.0 |
| CPU-1 | 10 | 875 ± 120 | 30 | +1.8 ± 1.2 |
| CPU-1 | 30 | 450 ± 95 | 64 | -0.5 ± 1.5 |
| CPU-1 | 100 | 200 ± 60 | 84 | -5.2 ± 2.0 |
Table 2: Pharmacokinetic Parameters of CPU-1 in Athymic Nude Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (t½) (hr) |
| 30 | 1500 | 2 | 9800 | 6.5 |
Table 3: Pharmacodynamic Modulation of p-S6 in Tumor Tissues
| Treatment Group | Dose (mg/kg, p.o.) | Relative p-S6 Expression (% of Vehicle) |
| Vehicle | 0 | 100 |
| CPU-1 | 30 | 35 |
| CPU-1 | 100 | 12 |
Conclusion
These application notes provide a framework for the in-vivo characterization of this compound (CPU-1) as a potential anti-cancer agent. The detailed protocols and hypothetical data presented herein are intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of novel urea-based compounds. The successful completion of these studies will be critical in determining the therapeutic potential of CPU-1 and justifying its further development.
Application Notes and Protocols for the Purification of Crude 1-Cyclopentyl-3-(propan-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of crude 1-Cyclopentyl-3-(propan-2-yl)urea, a disubstituted urea derivative. The described techniques are standard laboratory procedures aimed at removing unreacted starting materials, by-products, and other impurities commonly encountered in the synthesis of such compounds.
Introduction
This compound is a chemical compound whose purity is critical for its intended applications, particularly in drug development and scientific research. Synthetic routes to substituted ureas can often yield a crude product contaminated with unreacted amines (cyclopentylamine and isopropylamine), isocyanates (if used in synthesis), and side products such as N,N'-disubstituted ureas or biurets. This application note details three primary purification techniques: recrystallization, column chromatography, and liquid-liquid extraction.
Potential Impurities
Common impurities in the synthesis of this compound may include:
-
Unreacted Starting Materials: Cyclopentylamine, isopropylamine, or corresponding isocyanates.
-
Symmetrically Substituted Ureas: 1,3-dicyclopentylurea and 1,3-diisopropylurea.
-
Biuret Derivatives: Formed from the reaction of the product with excess isocyanate or at elevated temperatures.
-
Solvent Residues: Residual solvents from the reaction mixture.
Purification Techniques
A general workflow for the purification of crude this compound is presented below. The choice of technique will depend on the nature and quantity of the impurities.
Caption: Overall purification workflow for this compound.
Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.
Protocol for Recrystallization:
-
Solvent Selection:
-
Place a small amount of the crude product (approx. 50 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath. The compound should dissolve completely.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields a good recovery of pure crystals is selected. Based on literature for similar ureas, ethanol or methanol-water mixtures are good starting points.[1]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Caption: Step-by-step workflow for the recrystallization process.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, both normal-phase and reversed-phase chromatography can be employed.
Protocol for Normal-Phase Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
-
Elution:
-
Pass the eluent through the column continuously.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol for Reversed-Phase Column Chromatography:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase (Eluent): A mixture of a polar solvent (e.g., water or methanol) and a less polar organic solvent (e.g., acetonitrile or methanol). A common mobile phase for urea derivatives is a gradient of methanol in water.[3]
-
Procedure: Follow the same steps for packing, sample loading, elution, and isolation as for normal-phase chromatography, but with the reversed-phase materials.
Caption: General workflow for purification by column chromatography.
Liquid-Liquid Extraction
This technique is useful for a preliminary clean-up of the crude product, especially for removing highly polar or ionic impurities.
Protocol for Liquid-Liquid Extraction:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute acidic solution (e.g., 1 M HCl) to remove any unreacted basic amines.
-
A dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic by-products.
-
Brine (saturated NaCl solution) to remove excess water from the organic layer.
-
-
-
Drying and Isolation:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
-
Data Presentation
The following tables summarize the key parameters for the described purification techniques.
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Methanol | Low | High | Good |
| Ethanol | Low | High | Good |
| Isopropanol | Very Low | Moderate | Fair |
| Acetone | Moderate | High | Poor |
| Ethyl Acetate | Low | Moderate | Good |
| Toluene | Very Low | Low | - |
| Methanol/Water | Low | High | Excellent |
| Ethanol/Water | Low | High | Excellent |
Table 2: Column Chromatography Conditions
| Parameter | Normal-Phase | Reversed-Phase |
| Stationary Phase | Silica Gel | C18-Silica |
| Typical Eluent | Hexane/Ethyl Acetate | Water/Methanol or Water/Acetonitrile |
| Elution Order | Least polar first | Most polar first |
| Best for Separating | Compounds with different polarities | Compounds with different hydrophobicities |
Purity Assessment
The purity of this compound after each purification step should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically suitable.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. For a similar compound, 1,3-diisopropylurea, the melting point is 192 °C, suggesting that the target compound will also be a solid with a relatively high melting point.[5]
References
Application Notes and Protocols: Use of 1-Cyclopentyl-3-(propan-2-yl)urea as a Chemical Probe for Target Identification
Disclaimer: Publicly available scientific literature and databases do not contain specific target identification or biological activity data for the compound 1-Cyclopentyl-3-(propan-2-yl)urea. The following application notes and protocols are presented as a generalized framework for researchers interested in utilizing a novel urea-based small molecule as a chemical probe for target deconvolution. The experimental details provided are based on established methodologies in chemical biology and proteomics.[1][2][3]
Introduction to this compound as a Hypothetical Chemical Probe
This compound is a small molecule belonging to the urea class of compounds, which are prevalent in many biologically active molecules and approved drugs.[4] The urea functional group is a versatile hydrogen bond donor and acceptor, enabling it to form stable interactions with protein targets.[4] For the purpose of these notes, we will treat this compound as a hypothetical bioactive compound discovered through a phenotypic screen, for which the molecular target(s) are unknown. To identify its protein binding partners and elucidate its mechanism of action, a chemical probe version of this molecule would be synthesized. This typically involves derivatizing the parent compound with a tag (e.g., biotin for affinity purification or a photo-reactive group for covalent capture) to facilitate the isolation and identification of interacting proteins.[1][2]
Target identification and validation are crucial steps in drug discovery, bridging the gap between a compound's observed biological effect and its molecular mechanism.[5] Methodologies such as affinity-based protein profiling (AfBPP) and the Cellular Thermal Shift Assay (CETSA) are powerful tools for this purpose.[2][6][7]
Key Target Identification Strategies
Two orthogonal and widely used methods for target identification and engagement are:
-
Affinity-Based Protein Profiling (AfBPP): This technique utilizes a modified version of the bioactive compound (the "bait") to capture and enrich its binding partners from a complex biological sample, such as cell lysate or living cells.[2][8] The enriched proteins are then identified using mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in their native cellular environment.[6][7][9] Ligand binding typically stabilizes a protein, leading to a higher melting temperature. CETSA can be used to confirm direct target engagement in intact cells without the need for probe modification.[6][7][9][10]
Data Presentation (Hypothetical)
The following tables represent hypothetical quantitative data that could be generated from the experiments described in the protocols below.
Table 1: Affinity Purification-Mass Spectrometry (AP-MS) Results
| Protein ID (UniProt) | Gene Symbol | Fold Enrichment (Probe/Control) | p-value | Putative Target |
| P0AEF4 | MAPK14 | 15.2 | 0.001 | Yes |
| Q13153 | GSK3B | 12.8 | 0.003 | Yes |
| P49841 | CDK2 | 2.1 | 0.15 | No |
| P62258 | HSP90AA1 | 1.8 | 0.21 | No |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Target Protein | Treatment | Apparent Melting Temp (Tm) (°C) | ΔTm (°C) vs. Vehicle |
| MAPK14 | Vehicle (DMSO) | 52.1 | - |
| MAPK14 | 10 µM Probe | 56.3 | +4.2 |
| GSK3B | Vehicle (DMSO) | 48.5 | - |
| GSK3B | 10 µM Probe | 51.9 | +3.4 |
| Actin (Control) | Vehicle (DMSO) | 65.4 | - |
| Actin (Control) | 10 µM Probe | 65.5 | +0.1 |
Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling (AfBPP) using a Biotinylated Probe
This protocol describes the use of a biotinylated derivative of this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Materials:
-
Biotinylated probe (e.g., this compound with a biotin tag connected via a linker)
-
Parent compound (un-tagged) for competition experiment
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM TEAB)
-
Protein quantitation assay (e.g., BCA assay)
-
Mass spectrometer and reagents for proteomic analysis
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Affinity Pulldown:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
For the competition experiment, pre-incubate a lysate aliquot with a 100-fold excess of the parent compound for 1 hour at 4°C.
-
Add the biotinylated probe to the lysates (both with and without competitor) to a final concentration of 10 µM. Incubate for 2 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-coated magnetic beads to each lysate sample and incubate for another 1 hour at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
Elute the bound proteins by incubating the beads with elution buffer at 95°C for 10 minutes.[11]
-
-
Sample Preparation for Mass Spectrometry:
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).
-
Calculate the fold enrichment of proteins in the probe pulldown compared to the control (beads only or competition pulldown).
-
Prioritize candidate proteins based on high fold enrichment and statistical significance.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the engagement of the parent compound with its putative targets in intact cells.[6][7][9]
Materials:
-
Parent compound (this compound)
-
Vehicle control (e.g., DMSO)
-
Cultured cells
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Reagents for protein extraction and Western blotting (or other protein detection method)
-
Primary antibodies against putative targets and a control protein (e.g., Actin)
Procedure:
-
Compound Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the parent compound at the desired concentration (e.g., 10 µM) or with vehicle for 1-3 hours in a CO2 incubator.[9]
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[6][7]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of each target protein remaining in the soluble fraction at each temperature point using Western blotting or another sensitive protein detection method.
-
Generate melting curves by plotting the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.
-
Determine the apparent melting temperature (Tm) for each condition. A shift in Tm upon compound treatment indicates target engagement.[7]
-
Visualizations
Affinity-Based Protein Profiling Workflow
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry [protocols.io]
- 12. Protocols | Broad Institute [broadinstitute.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclopentyl-3-(propan-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and considerations for the large-scale synthesis of 1-Cyclopentyl-3-(propan-2-yl)urea, a disubstituted urea derivative. The primary and most direct synthetic route involves the reaction of cyclopentyl isocyanate with isopropylamine. An alternative, greener approach utilizing potassium isocyanate is also described, which avoids the handling of potentially hazardous isocyanate intermediates.
Physicochemical Data and Reagents
A summary of the key physical and chemical properties of the reactants and the final product is provided below for reference during the synthesis process.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Final Product | This compound | Not available | C9H18N2O | 170.25 |
| Reagent 1a | Cyclopentyl isocyanate | 4747-71-1 | C6H9NO | 111.14 |
| Reagent 1b | Isopropylamine | 75-31-0 | C3H9N | 59.11 |
| Reagent 2 | Potassium isocyanate | 590-28-3 | KOCN | 81.12 |
Synthetic Protocols
Two primary methods for the synthesis of this compound are presented. Method A is a classical approach using an isocyanate precursor, while Method B offers a more environmentally friendly alternative.
Method A: Synthesis via Isocyanate Addition
This protocol details the reaction of cyclopentyl isocyanate with isopropylamine. This is a highly efficient and direct method for the formation of the urea linkage.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and a temperature probe, add cyclopentyl isocyanate (1.0 equivalent).
-
Solvent Addition: Add a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to the reaction vessel.
-
Amine Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add isopropylamine (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Quantitative Data for Method A (Illustrative Scale):
| Reactant | Molar Eq. | Moles | Mass | Volume |
| Cyclopentyl isocyanate | 1.0 | 1.0 | 111.14 g | ~108 mL |
| Isopropylamine | 1.05 | 1.05 | 62.07 g | ~90 mL |
| Tetrahydrofuran | - | - | - | 1 L |
| Expected Yield | ~153 g (90%) |
Method B: Green Synthesis via Potassium Isocyanate
This method provides a safer and more environmentally friendly approach by avoiding the direct use of isocyanates.[1][2] The reaction is performed in water, which simplifies the work-up procedure.[1]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve potassium isocyanate (1.2 equivalents) in water.
-
Amine Addition: To this solution, add cyclopentylamine (1.0 equivalent) followed by the slow addition of hydrochloric acid (1M) to activate the potassium isocyanate.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: The product often precipitates out of the aqueous solution. If so, it can be isolated by simple filtration. If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be further purified by recrystallization as described in Method A.
Quantitative Data for Method B (Illustrative Scale):
| Reactant | Molar Eq. | Moles | Mass |
| Cyclopentylamine | 1.0 | 1.0 | 85.15 g |
| Potassium isocyanate | 1.2 | 1.2 | 97.34 g |
| Hydrochloric Acid (1M) | - | - | As required |
| Water | - | - | 2 L |
| Expected Yield | ~136 g (80%) |
Diagrammatic Representation of Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic methods described.
Caption: Workflow for Synthesis Method A.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentyl-3-(propan-2-yl)urea
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of 1-Cyclopentyl-3-(propan-2-yl)urea synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and common method for synthesizing this compound is the reaction between cyclopentyl isocyanate and isopropylamine. This is a nucleophilic addition reaction that is typically high-yielding and straightforward. The reaction is generally performed in a suitable aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) at room temperature.[1]
Q2: What are the most common causes of low yield in this synthesis?
Low yields are often attributed to three main factors:
-
Presence of Water: Isocyanates are highly reactive towards water. Moisture in the reactants or solvent leads to the formation of an unstable carbamic acid, which decomposes into cyclopentylamine and carbon dioxide.[2][3] This newly formed cyclopentylamine can then react with another molecule of cyclopentyl isocyanate to create the symmetrical byproduct, 1,3-dicyclopentylurea, thus consuming the starting material.
-
Side Reactions: At elevated temperatures (typically above 100°C), the desired urea product can react with another isocyanate molecule to form a biuret, a common side reaction in polyurea synthesis.[3][4]
-
Improper Stoichiometry: An incorrect molar ratio of cyclopentyl isocyanate to isopropylamine can leave unreacted starting materials, making purification difficult and reducing the isolated yield of the desired product.
Q3: How can I minimize the formation of the symmetrical byproduct, 1,3-dicyclopentylurea?
The key to preventing this byproduct is rigorous exclusion of water.
-
Use Anhydrous Solvents: Ensure solvents are freshly dried using appropriate methods (e.g., distillation over sodium or using molecular sieves).
-
Dry Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering with the reaction.
Q4: What is the optimal temperature for this reaction?
The reaction between an amine and an isocyanate is typically exothermic and proceeds efficiently at room temperature (20-25°C).[1] Increasing the temperature can accelerate the reaction but also significantly increases the risk of side reactions, such as biuret formation.[3][5] Therefore, maintaining the reaction at or below room temperature is recommended for optimal yield and purity. If the reaction is slow, it is preferable to extend the reaction time rather than increasing the temperature.
Q5: How can the product be effectively purified?
This compound is typically a solid. The most common purification methods include:
-
Recrystallization: This is a highly effective method for removing impurities. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly, causing the pure product to crystallize. Potential solvents include isopropanol, acetone, or mixtures of solvents like ethyl acetate/hexanes.
-
Filtration and Washing: After the reaction is complete, if the product precipitates out of the reaction solvent, it can be isolated by filtration. The collected solid should then be washed with a cold, non-polar solvent (like hexanes or diethyl ether) to remove any unreacted starting materials or soluble impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Degraded isocyanate starting material. 2. Inactive amine. 3. Incorrect solvent choice. | 1. Verify the purity of cyclopentyl isocyanate. Isocyanates can dimerize or trimerize on storage. Use freshly opened or distilled starting material. 2. Check the purity and integrity of isopropylamine. 3. Ensure the solvent is aprotic and anhydrous (e.g., THF, DCM). |
| Significant Symmetrical Urea Byproduct (1,3-dicyclopentylurea) Detected | 1. Presence of moisture in the reaction.[2][3] 2. Contamination of cyclopentyl isocyanate with cyclopentylamine. | 1. Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Purify the cyclopentyl isocyanate by distillation before use. |
| Formation of High Molecular Weight Byproducts (Biuret Formation) | 1. Reaction temperature is too high.[3][4] 2. Excess isocyanate used. | 1. Maintain the reaction temperature at or below room temperature (20-25°C). Use an ice bath to control the initial exothermic reaction. 2. Use a 1:1 or slight excess of the amine to ensure all isocyanate is consumed. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities depressing the melting point. 2. Incorrect recrystallization solvent. | 1. Attempt to purify via column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexanes). 2. Perform solvent screening for recrystallization. Start with a single solvent and if that fails, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
The following table summarizes expected outcomes based on variations in key reaction parameters for a typical synthesis.
| Parameter Varied | Condition | Expected Yield (%) | Notes / Key Byproducts |
| Solvent | Dichloromethane (DCM), Anhydrous | > 95% | Clean reaction, minimal byproducts. |
| Tetrahydrofuran (THF), Anhydrous | > 95% | Clean reaction, minimal byproducts. | |
| Ethanol (Protic Solvent) | < 40% | Significant formation of ethyl N-cyclopentylcarbamate. | |
| Water Content | < 50 ppm (Anhydrous) | > 95% | Ideal condition. |
| 1000 ppm (0.1%) | 80 - 90% | Formation of 1,3-dicyclopentylurea observed. | |
| > 5000 ppm (0.5%) | < 70% | Significant amount of 1,3-dicyclopentylurea. | |
| Temperature | 0 - 25 °C | > 95% | Controlled and clean reaction.[1] |
| 50 °C | 90 - 95% | Potential for trace biuret formation. | |
| 100 °C | < 85% | Increased rate of biuret formation.[3] | |
| Stoichiometry (Isocyanate:Amine) | 1 : 1.05 | > 95% | Optimal for driving the reaction to completion. |
| 1 : 1 | > 95% | Standard stoichiometry. | |
| 1.1 : 1 | ~90% | Residual isocyanate can lead to biuret formation and complicates purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Cyclopentyl isocyanate (1.0 eq)
-
Isopropylamine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Addition funnel
Procedure:
-
Set up an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere.
-
In the flask, dissolve isopropylamine (1.05 eq) in 100 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
In the addition funnel, prepare a solution of cyclopentyl isocyanate (1.0 eq) in 50 mL of anhydrous DCM.
-
Add the cyclopentyl isocyanate solution dropwise to the stirred isopropylamine solution over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclopentyl isocyanate spot has disappeared.
-
Upon completion, reduce the solvent volume by approximately two-thirds using a rotary evaporator.
-
Add 100 mL of cold hexanes to the concentrated solution to precipitate the product.
-
Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold hexanes.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Acetone
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot acetone to the flask, just enough to dissolve the solid completely.
-
While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (this is the saturation point).
-
Add a few more drops of hot acetone until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of a cold acetone/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and major side reactions.
Caption: A workflow diagram for troubleshooting low yield and purity issues in the urea synthesis.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway [mdpi.com]
- 5. How to Optimize Isocyanate Polymerization Techniques? [eureka.patsnap.com]
Troubleshooting solubility issues with 1-Cyclopentyl-3-(propan-2-yl)urea in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Cyclopentyl-3-(propan-2-yl)urea in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a disubstituted urea derivative. Based on its chemical structure, which includes a non-polar cyclopentyl group and an isopropyl group, it is predicted to have low solubility in aqueous solutions. Urea compounds can form hydrogen bonds, but the bulky hydrophobic side chains are likely to hinder this interaction with water, leading to poor dissolution.[1] For similar urea derivatives, solubility in aqueous buffers is often limited.
Q2: I am observing a precipitate or cloudiness after adding the compound to my aqueous buffer. What is the likely cause?
Precipitation or turbidity upon addition to an aqueous buffer is a strong indication that the concentration of this compound has exceeded its solubility limit under the current experimental conditions. Factors influencing this include the compound's intrinsic low aqueous solubility, the buffer's pH and ionic strength, and the temperature.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
Several strategies can be employed to enhance the solubility of sparingly soluble compounds like this compound:
-
Use of Co-solvents: Organic solvents that are miscible with water can be used to first dissolve the compound before diluting it into the aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose.[2]
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. While ureas are generally neutral, extreme pH values can sometimes influence solubility. It is important to note that urea itself is more stable in a pH range of 4-8.[3][4]
-
Temperature Control: The dissolution of urea is an endothermic process, meaning solubility can sometimes be increased by gentle heating.[5] However, it is crucial to consider the thermal stability of the compound and any other components in your experiment.
-
Sonication: Applying ultrasonic energy can help to break down solute aggregates and facilitate dissolution.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer.
Experimental Protocol: Preparation of a Stock Solution
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound is readily soluble, such as DMSO.
-
Dissolution: Weigh the desired amount of the compound and dissolve it in a minimal amount of the selected organic solvent to create a concentrated stock solution (e.g., 10-50 mM).
-
Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent in your aqueous buffer is low (typically ≤1%) to avoid impacting your experiment.
Q5: The compound precipitates out of solution over time. How can I prevent this?
If the compound precipitates after being initially dissolved, it may indicate that the solution is supersaturated. Consider the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound.
-
Storage conditions: Store the aqueous solution at an appropriate temperature. For some compounds, solubility can decrease at lower temperatures. However, for urea-based compounds, long-term storage at elevated temperatures can lead to degradation.[6]
-
Fresh preparations: For some sparingly soluble compounds, it is best to prepare the aqueous solution fresh before each experiment.
Troubleshooting Guide
Below is a systematic approach to troubleshooting solubility issues with this compound.
Problem: Compound is not dissolving in aqueous buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation: Illustrative Solubility in Different Solvent Systems
| Solvent System | Maximum Solubility (Illustrative) | Observations |
| 100% Water | < 0.1 mg/mL | Insoluble, forms a suspension |
| 100% Ethanol | > 20 mg/mL | Freely soluble |
| 100% DMSO | > 50 mg/mL | Freely soluble |
| PBS (pH 7.4) with 1% DMSO | ~ 0.5 mg/mL | Sparingly soluble, may precipitate at higher concentrations |
| PBS (pH 7.4) with 5% DMSO | ~ 2.5 mg/mL | Improved solubility |
Signaling Pathway and Experimental Context
Derivatives of urea are often investigated as inhibitors or modulators of enzymes or protein-protein interactions. A common experimental context is a ligand-binding assay to determine the interaction between the compound and its target protein.
Hypothetical Ligand-Binding Experiment Workflow
Caption: Workflow for a typical ligand-binding assay.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Urea pH in Water: What You Need to Know [jinjiangmelamine.com]
Optimizing reaction conditions for the synthesis of N,N'-disubstituted ureas
Technical Support Center: Synthesis of N,N'-Disubstituted Ureas
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-disubstituted ureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted ureas?
A1: The most prevalent methods for synthesizing N,N'-disubstituted ureas include:
-
Reaction of an amine with an isocyanate: This is a straightforward and widely used method, typically performed in solvents like DMF, THF, or DCM at room temperature without the need for a base.[1]
-
Using phosgene or its equivalents: Phosgene, or safer solid substitutes like triphosgene, can react with amines to form an isocyanate intermediate, which then reacts with another amine.[1][2]
-
From carbamates: Reactive carbamates, such as isopropenyl or phenyl carbamates, can react with amines to yield ureas.[1]
-
In-situ generation of isocyanates: Methods like the Hofmann, Curtius, or Lossen rearrangements can generate isocyanate intermediates from primary amides or carboxylic acids, which then react with amines.[1][3][4][5]
-
Carbonylative coupling: This involves the reaction of amines with carbon monoxide or other carbonyl sources, often catalyzed by transition metals.[2][6]
-
Reaction with ethylene carbonate: In the presence of a catalyst like calcium oxide (CaO), amines can react with ethylene carbonate to form N,N'-disubstituted ureas.[7]
Q2: What are the key safety precautions to consider when synthesizing ureas?
A2: Safety is paramount, especially when working with hazardous reagents. Key precautions include:
-
Phosgene and Triphosgene: Phosgene is a highly toxic gas. Triphosgene, while a stable solid, can release phosgene upon reaction and has a high vapor pressure, necessitating its handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][2]
-
Isocyanates: Many isocyanates are toxic and potent sensitizers. Avoid inhalation and skin contact by using proper engineering controls and PPE.
-
Solvents: Use appropriate solvents in a well-ventilated area and follow standard laboratory safety procedures for handling flammable and volatile organic compounds.
Q3: Can water be used as a solvent for the synthesis of N,N'-disubstituted ureas?
A3: Yes, under certain conditions. While isocyanates can be unstable in water, a simple and efficient method for the synthesis of unsymmetrical N,N'-diphenyl ureas in an aqueous medium without a base or catalyst has been developed.[6] This approach offers an environmentally benign alternative to traditional organic solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive reagents- Incorrect reaction temperature- Poor nucleophilicity of the amine | - Check the purity and activity of starting materials.- Optimize the reaction temperature. Some reactions require cooling (e.g., 5°C)[6], while others may need heating.- For less nucleophilic amines, consider longer reaction times or the use of a more reactive carbonyl source. |
| Formation of symmetrical urea byproduct | - Reaction of the generated isocyanate with the starting amine before the addition of the second amine.- Instability of the isocyanate leading to side reactions. | - Control the order of addition of reagents carefully, especially when using phosgene or its equivalents.[1]- Consider a one-pot method where the isocyanate is generated in situ and trapped immediately by the second amine. |
| Difficulty in product purification | - Presence of unreacted starting materials.- Formation of closely related byproducts.- Product is highly soluble in the reaction solvent. | - Use an excess of one reagent to drive the reaction to completion, followed by a suitable workup to remove the excess.- Employ column chromatography for purification.- If the product precipitates from the reaction mixture, filtration can be a simple and effective purification step.[6] |
| Reaction is very slow | - Sterically hindered amine or isocyanate.- Low reaction temperature. | - Increase the reaction temperature.- Consider using a catalyst. For example, L-proline has been used as a green catalyst to promote urea synthesis.[8] |
| Isocyanate starting material is not available | - The desired isocyanate is not commercially available or is difficult to synthesize. | - Utilize methods that generate the isocyanate in situ, such as the Hofmann rearrangement from a primary amide[3][4] or the Curtius rearrangement from a carboxylic acid.[1] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different methods of N,N'-disubstituted urea synthesis.
| Method | Reagents | Catalyst/Promoter | Solvent | Temperature | Yield (%) | Reference |
| Amine + Isocyanate | Substituted amine and isocyanate | None | Water | 5°C | High | [6] |
| Hofmann Rearrangement | Primary amide, Phenyliodine diacetate (PIDA) | NH₃ or Ammonium carbamate | Methanol or TFE | 0°C to RT | High | [3][4] |
| From Ethylene Carbonate | Primary amine, Ethylene Carbonate | CaO | - | 100-125°C | Good | [7] |
| From Benzotriazole-1-carboxamide | Primary/secondary amines, Benzotriazole-1-carboxamide | - | - | Mild conditions | 61-96 | [9] |
Experimental Protocols
1. General Procedure for Synthesis of Unsymmetrical N,N'-disubstituted Ureas in Water [6]
-
Dissolve the amine (10 mmol) in water and cool the mixture to 5°C.
-
After 5 minutes, slowly add the isocyanate (10 mmol) to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
As the reaction proceeds, a solid product will precipitate.
-
Stir the reaction mixture for 30 minutes at 5°C and monitor the reaction progress by TLC.
-
After completion of the reaction, filter the solid product and wash the residue with water.
-
Collect the solid to determine the yield and for further analysis.
2. Synthesis of N-Substituted Ureas via Hofmann Rearrangement [3]
-
To a solution of the primary amide in methanol, add phenyliodine diacetate (PIDA) (2 equivalents).
-
Add a source of ammonia, such as methanolic ammonia (17.5 equivalents).
-
Stir the reaction at a temperature ranging from 0°C to room temperature.
-
Monitor the reaction until completion.
-
Isolate and purify the N-substituted urea product using standard laboratory techniques.
Troubleshooting Workflow
Below is a logical workflow to troubleshoot common issues during the synthesis of N,N'-disubstituted ureas.
Caption: Troubleshooting workflow for N,N'-disubstituted urea synthesis.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 4. Synthesis of N-Substituted Ureas from Primary Amides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common side products in the synthesis of 1-Cyclopentyl-3-(propan-2-yl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopentyl-3-(propan-2-yl)urea.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of cyclopentyl isocyanate with isopropylamine. This reaction is a nucleophilic addition of the amine to the isocyanate, forming the urea linkage. The reaction is typically conducted in an anhydrous aprotic solvent at room temperature.
Q2: What are the primary reactants and reagents involved?
A2: The key reactants are cyclopentyl isocyanate and isopropylamine. A dry, inert solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) is commonly used as the reaction medium. No catalyst is typically required for this reaction.
Q3: Why is it critical to use anhydrous conditions?
A3: Isocyanates are highly reactive towards water. If moisture is present in the reaction mixture, cyclopentyl isocyanate will react with water to form an unstable carbamic acid intermediate, which then decomposes to cyclopentylamine and carbon dioxide.[1][2][3] The resulting cyclopentylamine can then react with another molecule of cyclopentyl isocyanate to produce the undesired symmetrical side product, 1,3-dicyclopentylurea.
Q4: What are the expected common side products in this synthesis?
A4: The primary side products to anticipate are:
-
1,3-dicyclopentylurea: Formed from the reaction of cyclopentyl isocyanate with cyclopentylamine, which is generated if water is present in the reaction.
-
1,3-diisopropylurea: This is less common but could form if there are impurities or side reactions leading to the formation of isopropyl isocyanate.
-
Biurets: The N-H bond of the desired urea product can react with another molecule of cyclopentyl isocyanate, particularly at elevated temperatures, to form a biuret.[4][5]
-
Isocyanate trimers (Isocyanurates): Cyclopentyl isocyanate can trimerize, especially in the presence of certain catalysts or heat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Presence of moisture in reactants or solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled amines. Consider adding a drying agent like molecular sieves to the solvent prior to use. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, gentle heating may be applied, but be cautious of biuret formation. | |
| Incorrect stoichiometry of reactants. | Ensure accurate measurement of both cyclopentyl isocyanate and isopropylamine. A slight excess of the amine can sometimes be used to ensure complete consumption of the isocyanate. | |
| Presence of a significant amount of 1,3-dicyclopentylurea | Reaction with water. | As mentioned above, rigorous exclusion of moisture is crucial. Use of a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Formation of a high molecular weight, insoluble material | Isocyanate polymerization or trimerization. | Avoid high reaction temperatures. Ensure that the cyclopentyl isocyanate used is of high purity and has not been stored for extended periods, which can lead to self-polymerization. |
| Difficulty in purifying the final product | Similar polarity of the product and side products. | Column chromatography on silica gel is a common purification method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be optimized to separate the desired urea from less polar (e.g., isocyanate trimers) and more polar (e.g., biurets) impurities. Recrystallization from a suitable solvent system can also be an effective purification technique. |
| Unidentified peaks in HPLC or NMR analysis | Formation of unexpected side products. | Refer to the potential side products listed in the FAQ section. Consider the possibility of impurities in the starting materials. Mass spectrometry (MS) can be a valuable tool for identifying the molecular weight of the unknown impurities. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentyl isocyanate (1.0 eq)
-
Isopropylamine (1.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add a solution of isopropylamine (1.05 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of cyclopentyl isocyanate (1.0 eq) in anhydrous DCM to the stirred amine solution via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the cyclopentyl isocyanate is completely consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways leading to the desired product and common side products.
References
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 5. Ureas - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Cell Permeability of 1-Cyclopentyl-3-(propan-2-yl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell permeability with 1-Cyclopentyl-3-(propan-2-yl)urea and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, showing low cell permeability?
A1: The poor cell permeability of this compound likely stems from its physicochemical properties, particularly the presence of the urea functional group. The urea moiety can engage in strong hydrogen bonding with the aqueous environment, which can hinder its partitioning into the lipophilic cell membrane. For a molecule to passively diffuse across the cell membrane, it must first break its interactions with water to enter the lipid bilayer.
Table 1: Computed Physicochemical Properties of this compound and Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Reference |
| This compound (target) | C9H18N2O | ~170.26 | ~1.5 - 2.5 (estimated) | 2 | 1 | ~41.1 | Inferred |
| 1-(1-Cyclopropylpropyl)-3-propan-2-ylurea | C10H20N2O | 184.28 | 1.9 | 2 | 1 | 41.1 | [1] |
| 1-Cyclopentyl-3-phenylurea | C12H16N2O | 204.27 | 2.65 | 2 | 1 | 41.1 | [2] |
| Isopropylurea | C4H10N2O | 102.14 | -0.2 | 2 | 1 | 55.1 | [3] |
Note: Properties for the target compound are estimated based on its structure and data from similar molecules.
The key takeaways are the two hydrogen bond donors from the urea's amine groups and a polar surface area that, while not excessively large, contributes to the molecule's hydrophilicity.
Q2: How can I experimentally measure the cell permeability of my compound?
A2: Two standard in vitro assays to measure cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay uses a monolayer of human colon adenocarcinoma cells and can assess both passive and active transport mechanisms.
Table 2: General Permeability Classification for PAMPA and Caco-2 Assays
| Permeability Classification | PAMPA (Papp in 10⁻⁶ cm/s) | Caco-2 (Papp in 10⁻⁶ cm/s) |
| High | > 10 | > 10 |
| Medium | 1 - 10 | 1 - 10 |
| Low | < 1 | < 1 |
Troubleshooting Guides
Issue 1: Consistently low permeability in PAMPA assays.
This suggests that the compound has difficulty with passive diffusion across a lipid membrane.
References
Technical Support Center: Refining the Purification of 1-Cyclopentyl-3-(propan-2-yl)urea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for high-purity 1-Cyclopentyl-3-(propan-2-yl)urea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound and similar N,N'-disubstituted ureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. When reacting an isocyanate with an amine, potential impurities include:
-
Unreacted starting materials: Residual cyclopentylamine or isopropyl isocyanate.
-
Symmetrical ureas: 1,3-dicyclopentylurea and 1,3-diisopropylurea can form as byproducts.
-
Biuret: Formed from the reaction of the product with excess isocyanate.[1]
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most common and effective method for purifying crystalline organic solids like this compound. It is generally preferred for its simplicity and scalability.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal solvent will dissolve the compound when hot but not when cold. For N-alkyl-N'-cycloalkyl ureas, which are relatively non-polar, suitable solvents and solvent pairs include:
-
Single solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, or toluene.[2][3]
-
Solvent pairs: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound melts before it dissolves in the hot solvent. To remedy this:
-
Add more of the "good" solvent to lower the saturation point.
-
Use a higher boiling point solvent.
-
Ensure a slow cooling rate to allow for proper crystal lattice formation.
Q5: How can I assess the purity of my final product?
A5: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting and quantifying impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for both structural confirmation and purity assessment by identifying signals from impurities.[6][7]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Common Purification Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Use a less polar solvent or a solvent pair. - Reduce the volume of solvent. - Ensure the filtration apparatus is pre-heated. |
| No Crystals Form Upon Cooling | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution. - Add a "poor" solvent dropwise to induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Colored Impurities in Final Product | - Colored byproducts from the synthesis. | - Add activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the desired product). |
| Broad or Depressed Melting Point | - Presence of impurities. | - Repeat the recrystallization process. - Consider an alternative purification method like column chromatography. |
| Incomplete Separation by Column Chromatography | - Incorrect mobile phase polarity. - Column overloading. - Poorly packed column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. - Use a larger column or less sample. - Ensure the column is packed evenly without air bubbles. |
Data Presentation
The following tables summarize typical quantitative data for the purification of N,N'-disubstituted ureas, which can be used as a reference for optimizing the purification of this compound.
Table 1: Recrystallization Solvent Screening for a Model N-Alkyl-N'-Cycloalkyl Urea
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery Yield (%) |
| Ethanol | High | Moderate | Good | 75 |
| Isopropanol | Moderate | Low | Excellent | 85 |
| Acetone | High | High | Poor | 50 |
| Ethyl Acetate/Hexane (1:3) | Good | Very Low | Excellent | 92 |
| Toluene | Moderate | Low | Good | 80 |
Note: These are illustrative values for a structurally similar compound.
Table 2: Purity Analysis Before and After Purification
| Analytical Method | Purity Before Purification (%) | Purity After Recrystallization (%) | Purity After Column Chromatography (%) |
| HPLC | 85 | 98.5 | >99.5 |
| qNMR | 87 | 99.0 | >99.8 |
Note: These are illustrative values for a structurally similar compound.
Experimental Protocols
1. Recrystallization Protocol
This protocol provides a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethyl acetate/hexane).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the "good" solvent of a pair) by heating on a hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
2. Column Chromatography Protocol
This method is suitable for separating the target compound from impurities with different polarities.
-
TLC Analysis: Determine an appropriate mobile phase using TLC. For a non-polar compound like this compound, a mixture of hexane and ethyl acetate (e.g., 9:1 to 4:1) is a good starting point. The target compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring an evenly packed column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar impurities if necessary.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
Signaling Pathway of Impurity Formation (Illustrative)
Caption: Potential pathways for the formation of symmetrical urea impurities.
References
- 1. Propylurea | C4H10N2O | CID 12303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and optimization of fluorescent poly(N-isopropyl acrylamide)-coated surfaces by atom transfer radical polymerization for cell culture and detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synthesis and Properties of 1,3-Disubstituted Ureas and Its Isosteric Analogs Containing Polycyclic Fragments: XVIII. 1-[2-(Adamantan-2-yl)ethyl]-3-R-Ureas and Thioureas - Burmistrov - Žurnal organičeskoj himii [consilium.orscience.ru]
- 6. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Prop-2-yn-1-yl)cyclopentane | C8H12 | CID 521007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing inconsistent results in biological assays with 1-Cyclopentyl-3-(propan-2-yl)urea
Welcome to the technical support center for 1-Cyclopentyl-3-(propan-2-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered during biological assays with this and similar urea-based small molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our assay results between experiments. What are the potential causes related to this compound?
A1: Inconsistent results with this compound can stem from several factors:
-
Compound Solubility and Stability: Urea-based compounds can have limited aqueous solubility and may be unstable under certain conditions (pH, temperature).[1][2][3] Precipitation or degradation of the compound will lead to variable effective concentrations.
-
Assay Interference: The compound may be a Pan-Assay Interference Compound (PAIN) or an aggregator, leading to non-specific effects.[4][5] This can include interference with assay signals (e.g., fluorescence) or denaturation of proteins.[6]
-
Off-Target Effects: The compound might be interacting with unintended biological targets, causing phenotypic changes that are not due to its primary mechanism of action.[7][8]
-
Inconsistent Compound Handling: Variability in preparing stock solutions, dilution series, and storage conditions can introduce significant errors.
Q2: How can we improve the solubility of this compound for our cell-based assays?
A2: Improving solubility is crucial for obtaining reliable data. Consider the following approaches:
-
Solvent Selection: While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[9]
-
pH Adjustment: The solubility of urea-containing compounds can be pH-dependent.[1][2][3] Experiment with slight pH adjustments of your buffer system, if compatible with your assay.
-
Use of Surfactants or Excipients: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help maintain solubility in aqueous buffers for biochemical assays.[10] For cell-based assays, excipients like serum albumin may be considered.[10]
-
Sonication: Gentle sonication can help dissolve the compound when preparing stock solutions.[10]
Q3: What is the recommended method for storing stock solutions of this compound?
A3: For optimal stability, stock solutions (typically in DMSO) should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Urea compounds can be susceptible to degradation in aqueous solutions, so aqueous dilutions should be prepared fresh for each experiment.[1][2][3]
Q4: Could this compound be interfering with our fluorescence-based readout?
A4: Yes, small molecules can interfere with fluorescence-based assays through auto-fluorescence or quenching. To test for this, run a control experiment with the compound in the assay buffer without the biological target and measure the fluorescence signal.
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values
This is a common problem that often points to issues with the compound's behavior in the assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Visually inspect wells for precipitation at high concentrations. Perform a solubility assay (see Experimental Protocols). | Determine the solubility limit and work within that range. |
| Compound Instability | Perform a stability study by pre-incubating the compound in assay buffer for the duration of the experiment and then testing its activity. | Identify if the compound is degrading over the course of the assay. |
| Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer (for biochemical assays). | If the compound is an aggregator, the presence of a detergent should reduce its apparent activity. |
| Assay Interference | Run control experiments with the compound and assay components, omitting the target, to check for direct effects on the readout. | Identify and correct for any background signal changes caused by the compound. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Often, a compound that is potent in a biochemical assay shows reduced or no activity in a cell-based assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Use computational models (e.g., cLogP) to predict membrane permeability. If low permeability is suspected, consider using cell lines with modified transporters or permeabilizing agents (with appropriate controls). | Understand if the compound is reaching its intracellular target. |
| Metabolic Instability | Incubate the compound with liver microsomes or hepatocytes and measure its degradation over time. | Determine the metabolic stability of the compound. |
| Efflux by Transporters | Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) and see if activity is reduced. Co-incubate with known efflux pump inhibitors. | Identify if the compound is being actively removed from the cells. |
| Off-Target Effects in Cells | Perform target engagement assays (e.g., cellular thermal shift assay - CETSA) to confirm the compound is binding to its intended target within the cell. | Validate on-target activity in a cellular context. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in your assay buffer.
-
Preparation of Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the compound in DMSO in a 96-well plate.
-
Addition to Buffer: Transfer a small volume (e.g., 1 µL) of each DMSO dilution to a 96-well plate containing your assay buffer (e.g., 99 µL) to achieve the desired final concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which the signal begins to increase significantly is the kinetic solubility limit.
Protocol 2: Compound Stability Assessment
This protocol helps determine the stability of this compound in your assay buffer over time.
-
Compound Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use.
-
Time-Course Incubation: Aliquot the solution and incubate at the assay temperature (e.g., 37°C) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, stop the degradation (e.g., by freezing) and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation rate and half-life in the assay buffer. A study of urea stability suggests that it is more stable in a pH range of 4-8 and stability decreases with increasing temperature.[1][2][3]
Visualizations
Caption: Workflow for Kinetic Solubility Assay.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of urea in solution and pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing the formation of impurities during the synthesis of 1-Cyclopentyl-3-(propan-2-yl)urea
Technical Support Center: Synthesis of 1-Cyclopentyl-3-(propan-2-yl)urea
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing impurity formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method is the reaction of cyclopentyl isocyanate with isopropylamine, or alternatively, isopropyl isocyanate with cyclopentylamine. This is a nucleophilic addition reaction that is typically high-yielding and proceeds under mild conditions.[1][2][3]
Q2: What are the primary impurities observed during the synthesis of this compound?
A2: The main impurities encountered are symmetrical ureas:
-
1,3-dicyclopentylurea: This forms if cyclopentyl isocyanate reacts with cyclopentylamine. Cyclopentylamine can be present as an impurity in the starting isocyanate or be formed in situ.
-
1,3-diisopropylurea: This arises from the reaction of isopropyl isocyanate with isopropylamine.
-
Unreacted starting materials (e.g., cyclopentyl isocyanate, isopropylamine).
A critical side reaction leading to symmetrical ureas is the reaction of the isocyanate with water.[4] Water hydrolyzes the isocyanate to form a carbamic acid, which is unstable and decarboxylates to the corresponding primary amine. This newly formed amine can then react with another molecule of isocyanate to yield a symmetrical urea.
Q3: How can I minimize the formation of symmetrical urea byproducts?
A3: Minimizing symmetrical urea formation requires careful control of reaction conditions:
-
Use of Anhydrous Solvents and Reagents: Ensure all solvents and starting materials are thoroughly dried to prevent hydrolysis of the isocyanate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering with the reaction.
-
Controlled Reagent Addition: Slow, controlled addition of one reagent to the other can help to maintain the desired stoichiometry throughout the reaction and minimize side reactions.
-
Order of Addition: Adding the isocyanate to the amine is often preferred as it ensures the isocyanate is always in the presence of a large excess of the desired nucleophile, reducing the chance of it reacting with other species.[2]
Q4: What are the recommended purification methods for this compound?
A4: Recrystallization is a highly effective method for purifying substituted ureas.[5] The choice of solvent will depend on the solubility of the desired product versus the impurities. Common solvent systems for recrystallization of ureas include ethanol, isopropanol, acetone/water, or ethyl acetate/hexanes. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | • Incomplete reaction. • Formation of significant amounts of byproducts. • Loss of product during workup or purification. | • Monitor the reaction by TLC or LC-MS to ensure completion. • Implement strategies to minimize byproduct formation (see below). • Optimize the purification procedure, for example by choosing a more suitable recrystallization solvent. |
| Presence of 1,3-dicyclopentylurea Impurity | • Contamination of cyclopentyl isocyanate with cyclopentylamine. • Reaction of cyclopentyl isocyanate with water to form cyclopentylamine in situ. | • Use high-purity cyclopentyl isocyanate. • Ensure the reaction is conducted under strictly anhydrous conditions. |
| Presence of 1,3-diisopropylurea Impurity | • This is less common when using cyclopentyl isocyanate and isopropylamine, but could indicate a cross-contamination issue with starting materials. | • Verify the purity and identity of all starting materials. |
| Product is an oil or difficult to crystallize | • Presence of impurities that are inhibiting crystallization. • The product may have a low melting point. | • Attempt purification by column chromatography to remove impurities before attempting crystallization again. • Try different solvent systems for recrystallization. • If the product is indeed an oil at room temperature, purification will rely on chromatography. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Cyclopentyl isocyanate
-
Isopropylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve isopropylamine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of cyclopentyl isocyanate (1.0 equivalent) in anhydrous DCM to the stirred isopropylamine solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Impurity Formation
Caption: A decision tree for troubleshooting common impurities in the synthesis.
References
Technical Support Center: Enhancing the Metabolic Stability of 1-Cyclopentyl-3-(propan-2-yl)urea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of 1-Cyclopentyl-3-(propan-2-yl)urea.
Troubleshooting Guide: Overcoming Metabolic Instability
Metabolic instability can prematurely terminate the therapeutic effect of a drug candidate. The following table outlines common issues, their probable causes, and strategic solutions to enhance the stability of this compound.
| Issue | Potential Cause (Metabolic Soft Spot) | Proposed Strategy | Experimental Validation |
| Rapid Clearance | Oxidative Metabolism of the Cyclopentyl Ring: Hydroxylation at various positions of the cyclopentyl ring by Cytochrome P450 (CYP) enzymes. | 1. Steric Hindrance: Introduce bulky groups (e.g., methyl, trifluoromethyl) on the cyclopentyl ring to shield it from enzymatic attack. 2. Deuterium Incorporation: Replace hydrogen atoms at metabolically liable positions with deuterium to slow down the rate of CYP-mediated C-H bond cleavage. 3. Bioisosteric Replacement: Replace the cyclopentyl group with a more metabolically stable ring system (e.g., a cyclopropyl group, or a heterocyclic ring like pyridine). | - Incubate analogs with liver microsomes and analyze metabolite formation by LC-MS/MS. - Compare the in vitro half-life (t½) of the parent compound and its modified analogs. |
| Formation of Multiple Metabolites | Oxidative Metabolism of the Isopropyl Group: Hydroxylation of the methyl groups of the isopropyl moiety, which can be further oxidized to a carboxylic acid. | 1. Gem-Dimethyl Substitution: Replace the isopropyl group with a tert-butyl group to introduce steric hindrance and lack of benzylic protons. 2. Fluorine Substitution: Introduce fluorine atoms on the methyl groups to block metabolism at those sites. | - Perform metabolic profiling in human liver microsomes. - Quantify the formation of hydroxylated and carboxylated metabolites for the parent compound and analogs. |
| N-Dealkylation | CYP-mediated N-dealkylation: Removal of either the cyclopentyl or the isopropyl group. | 1. Conformational Restriction: Introduce substituents that lock the conformation of the molecule, potentially reducing its affinity for the active site of metabolic enzymes. 2. Bioisosteric Replacement of Urea: Replace the urea moiety with a more stable linker that is less prone to enzymatic cleavage, such as a squaramide or a 2-aminopyrimidin-4(1H)-one.[1] | - Monitor the appearance of N-dealkylated metabolites in in vitro metabolism assays. - Assess the stability of urea bioisosteres in the presence of metabolic enzymes. |
| Poor In Vivo Exposure Despite Good In Vitro Stability | Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites. | 1. Block Metabolic Hotspots: Prioritize strategies that prevent the initial oxidative metabolism, as this will subsequently prevent Phase II conjugation. 2. Introduce Electron-Withdrawing Groups: Modify the electronic properties of the molecule to disfavor conjugation reactions. | - Incubate the compound with hepatocytes, which contain both Phase I and Phase II enzymes.[2][3] - Analyze for the presence of glucuronide or sulfate conjugates using LC-MS/MS. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic "soft spots" on this compound?
A1: Based on its structure, the most probable sites for metabolic degradation are the cyclopentyl and isopropyl groups. These aliphatic and cycloaliphatic moieties are susceptible to oxidation (hydroxylation) by cytochrome P450 enzymes.[4] N-dealkylation, the enzymatic removal of the cyclopentyl or isopropyl group, is another potential metabolic pathway.[5][6]
Q2: How can I experimentally determine the metabolic stability of my compound?
A2: The most common in vitro method is the liver microsomal stability assay.[2][3] This involves incubating the compound with liver microsomes (which contain a high concentration of CYP enzymes) and monitoring the disappearance of the parent compound over time. Hepatocytes can also be used to assess both Phase I and Phase II metabolism.[2][3][7]
Q3: What is the benefit of using deuterium in enhancing metabolic stability?
A3: Replacing a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond at a site of metabolism can slow down the rate of enzymatic cleavage. This is known as the "kinetic isotope effect." This strategy can improve the metabolic half-life of a compound without significantly altering its overall shape or biological activity.[8][9]
Q4: Are there any in silico tools to predict metabolic liabilities?
A4: Yes, several computational tools and software can predict potential sites of metabolism. These programs use algorithms based on known metabolic pathways and substrate specificities of various drug-metabolizing enzymes to identify "metabolic hotspots" on a given chemical structure.
Q5: When should I consider bioisosteric replacement of the urea functional group?
A5: Bioisosteric replacement of the urea moiety should be considered if you observe significant degradation that is not attributable to the alkyl or cycloalkyl groups, or if you are facing issues with the physicochemical properties of the urea group itself, such as poor solubility or high polarity.[1] Squaramides, for instance, can mimic the hydrogen bonding properties of ureas while potentially offering improved stability.[1]
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Negative control (compound incubated without NADPH)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and test compound in a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Potential metabolic pathways of this compound.
Caption: Iterative workflow for improving the metabolic stability of a lead compound.
Caption: Key strategies for enhancing the metabolic stability of drug candidates.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Guided Design and Discovery of Efficient Cytochrome P450-Derived C—H Amination Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biphenyl urea derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Cyclopentyl-3-(propan-2-yl)urea Against Established Kinase Inhibitors: A Hypothetical Guide
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[4][5] Urea-based scaffolds are a prominent feature in a number of potent kinase inhibitors, known to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[6][7][8] This guide provides a comparative overview of the hypothetical kinase inhibitor, 1-Cyclopentyl-3-(propan-2-yl)urea, against a panel of well-established kinase inhibitors: Imatinib , Dasatinib , and Sunitinib .
Comparative Kinase Inhibition Profile
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the SRC family of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of our hypothetical compound and the selected known inhibitors against a panel of representative kinases. Lower IC50 values indicate higher potency.[9]
| Kinase Target | This compound (Hypothetical IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) |
| ABL1 | >10,000 | 25 | <1 | 34 |
| SRC | 50 | >10,000 | 0.8 | 63 |
| c-KIT | >5,000 | 100 | 12 | 2 |
| PDGFRβ | >5,000 | 100 | 28 | 2 |
| VEGFR2 | >10,000 | >10,000 | 79 | 9 |
Data for Imatinib, Dasatinib, and Sunitinib are representative values from published literature.
Experimental Protocols
The determination of a kinase inhibitor's potency and selectivity is fundamental in drug discovery.[10][11][12] Below are detailed methodologies for key experiments.
IC50 Determination via In Vitro Kinase Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9][13]
Principle: A luminescent ADP-Glo™ Kinase Assay is a common method to measure kinase activity.[14][15] The amount of ADP produced in a kinase reaction is converted to a light signal, which is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[13]
Cell-Based Kinase Activity Assay
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[1][2][16]
Principle: An In-Cell Western™ Assay can be used to quantify the phosphorylation of a kinase's downstream substrate within cells.[17] Inhibition of the kinase will result in a decrease in substrate phosphorylation.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and culture until they reach the desired confluency. Treat the cells with a serial dilution of the test compound for a specified period.
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the phosphorylated form of the target substrate.
-
Secondary Antibody Incubation: Add an infrared-labeled secondary antibody that binds to the primary antibody.
-
Normalization: Use a second primary antibody for a housekeeping protein (e.g., GAPDH) with a different colored infrared-labeled secondary antibody for normalization.
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both the phosphorylated substrate and the normalization protein.
-
Data Analysis: Normalize the phosphorylation signal to the housekeeping protein signal and plot the normalized values against the inhibitor concentration to determine the cellular IC50.
Visualizing Biological and Experimental Processes
Signaling Pathway
The following diagram illustrates a simplified SRC signaling pathway, which is involved in cell proliferation, survival, and migration.
Caption: Simplified SRC kinase signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for screening and characterizing kinase inhibitors.
Caption: Kinase inhibitor discovery workflow.
Conclusion
While this compound is not a known kinase inhibitor based on available data, this guide provides a framework for how such a molecule could be evaluated and compared against established drugs. The hypothetical data suggests that if it were an SRC inhibitor, it would exhibit a distinct selectivity profile compared to multi-kinase inhibitors like Dasatinib and Sunitinib, and targeted inhibitors like Imatinib. The provided experimental protocols offer a starting point for researchers to characterize novel kinase inhibitors, a critical step in the development of new targeted therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 5. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. assayquant.com [assayquant.com]
- 13. courses.edx.org [courses.edx.org]
- 14. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. reactionbiology.com [reactionbiology.com]
- 17. azurebiosystems.com [azurebiosystems.com]
Comparative Biological Activities of Urea Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various urea derivatives. It includes quantitative data on their anticancer and antimicrobial effects, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the biological activities of different urea derivatives as reported in recent literature.
Table 1: Anticancer Activity of Urea Derivatives (IC₅₀ values in µM)
| Compound/Derivative | HCT116 (Colon) | SW480 (Colon) | A375 (Melanoma) | MiaPaca-2 (Pancreatic) | Caki (Kidney) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) | MDA-MB-231 (Breast) | Reference |
| Carnosic Acid Derivative 14 | 9.8 | - | Potent | Potent | - | - | - | - | - | - | [1][2] |
| Carnosic Acid Derivative 16 | 12.0 | - | Potent | Potent | - | - | - | - | - | - | [1] |
| Lenalidomide Derivative 11 | - | - | - | - | 9.88 | 179.03 (HUVEC) | - | - | - | - | |
| Isoxazolyl Urea Derivative 13 | 43.5 | - | - | - | - | 62.4 | - | - | - | - | |
| Thiazolyl Urea Derivative 21 | 38.5 | - | - | - | - | - | - | - | - | - | |
| Thiazolyl Urea Derivative 22 | - | - | - | - | - | 91.6 | - | - | - | - | |
| Pyridine-Urea Derivative 8e | - | - | - | - | - | - | - | - | - | - | |
| Pyridine-Urea Derivative 8n | - | - | - | - | - | - | - | - | - | - | |
| Benzimidazole-Urea SRA20 | - | - | - | - | - | - | 7.5 | 1.9 | - | - | |
| N-phosphinylurea 7a | - | - | - | - | - | - | 63-339 | - | 153-202 | 57-260 | |
| URD12 | - | - | - | - | - | - | Inhibited | - | Cytotoxic | - |
Note: "-" indicates data not available in the cited sources. "Potent" indicates significant activity was reported without specific IC₅₀ values. HUVEC are normal endothelial cells, included for selectivity comparison.
Table 2: Antimicrobial Activity of Urea Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
| Adamantyl Urea Adduct 3l | Acinetobacter baumannii | % Growth Inhibition | 94.5% | [3] |
| Urea Derivative 7b | Klebsiella pneumoniae 16 | MIC | 100 µM (32 mg/L) | |
| Urea Derivative 11b | Klebsiella pneumoniae 16 | MIC | 50 µM (64 mg/L) | |
| Urea Derivative 67d | Klebsiella pneumoniae 16 | MIC | 72 µM (32 mg/L) | |
| Urea Derivative 7b | Multidrug-resistant E. coli | MIC | 100 µM (32 mg/L) | |
| Urea Derivative 11b | Multidrug-resistant E. coli | MIC | 50 µM (16 mg/L) | |
| Urea Derivative 67d | Multidrug-resistant E. coli | MIC | 36 µM (16 mg/L) | |
| Propylureido Amide 1a | MRSA (clinical isolate) | IC₅₀ | 45.8 ± 2.3 µM | [4] |
| Propylureido Amide 3b | MRSA ATCC 33591 | IC₅₀ | 43.6 ± 2.0 µM | [4] |
| Hybrid Peptide DY-01 | P. aeruginosa | MIC | 2.5 µM | [5][6] |
| Hybrid Peptide DY-01 | MRSA | MIC | 2.5 µM | [5][6] |
| Hybrid Peptide DY-02 | P. aeruginosa | MIC | 5 µM | [5][6] |
| Hybrid Peptide DY-02 | MRSA | MIC | 2.5 µM | [5][6] |
| Hybrid Peptide DY-03 | P. aeruginosa | MIC | 5 µM | [5][6] |
| Hybrid Peptide DY-03 | MRSA | MIC | 2.5 µM | [5][6] |
Note: MIC = Minimum Inhibitory Concentration; IC₅₀ = half maximal inhibitory concentration; MRSA = Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ to 1x10⁶ cells/well and incubate for 24 hours to allow for cell attachment.[7][9]
-
Compound Treatment: Treat the cells with various concentrations of the urea derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[7] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[10]
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the urea derivatives in a suitable broth medium in a 96-well microtiter plate.[13][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[14]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[14]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme urease, which hydrolyzes urea to ammonia and carbon dioxide.[15]
-
Reaction Mixture Preparation: In a 96-well plate, mix the urease enzyme solution with the test compound (urea derivative) at various concentrations and incubate for a predefined period (e.g., 15-30 minutes) at 37°C.[16][17]
-
Substrate Addition: Add a solution of urea to initiate the enzymatic reaction.[16]
-
Ammonia Detection: The amount of ammonia produced is quantified. A common method is the indophenol method, where the reaction of ammonia with phenol and hypochlorite in an alkaline medium produces a blue-colored indophenol, which can be measured spectrophotometrically at a specific wavelength (e.g., 640 nm).[17][18]
-
Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control without the inhibitor.[16]
Mandatory Visualizations
Signaling Pathways
Caption: Simplified CDK4/6 Signaling Pathway and Inhibition by Urea Derivatives.
Caption: Mechanism of HDAC1 Inhibition by Urea Derivatives.
Experimental Workflows
Caption: Workflow for the MTT Assay.
Caption: Workflow for the Broth Microdilution Assay.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 10. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. youtube.com [youtube.com]
- 15. asm.org [asm.org]
- 16. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 17. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validating the target engagement of 1-Cyclopentyl-3-(propan-2-yl)urea in cells
A Guide to Validating Cellular Target Engagement: A Comparative Analysis
Introduction
Validating that a compound engages its intended molecular target within a cellular context is a critical step in drug discovery and chemical biology. This process, known as target engagement, provides essential evidence linking a molecule's chemical structure to its biological activity. While the specific compound 1-Cyclopentyl-3-(propan-2-yl)urea is not extensively characterized in publicly available literature, this guide will use the principles of target engagement validation to provide a framework for researchers. We will compare common methodologies, offer detailed experimental protocols, and present data in a clear, comparative format.
The following sections will compare two widely used methods for quantifying target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay .
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of CETSA and NanoBRET™.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding.[1][2] | Measures the binding of a small molecule to a target protein via bioluminescence resonance energy transfer (BRET).[3][4] |
| Cell State | Can be performed in cell lysates, intact cells, or tissue samples.[2][5] | Performed in live cells.[4] |
| Labeling | Label-free for the compound and target protein.[5] | Requires genetic fusion of NanoLuc® luciferase to the target protein and a fluorescent tracer.[3] |
| Throughput | Can be adapted for medium to high throughput screening.[1] | Well-suited for high-throughput screening in multi-well plate formats.[6] |
| Information | Provides evidence of direct binding and can be used to determine apparent affinity. | Quantitatively measures target occupancy, compound affinity, and residence time.[4] |
| Advantages | No modification of the compound or target is needed, closely reflecting physiological conditions. | High sensitivity and quantitative nature, suitable for a wide range of targets.[7] |
| Limitations | Some proteins may not exhibit a significant thermal shift upon ligand binding. | Requires genetic manipulation of cells and the availability of a suitable fluorescent tracer. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target engagement studies. Below are protocols for CETSA and the NanoBRET™ assay.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for assessing target engagement in intact cells.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.[8]
2. Heating Step:
-
After treatment, wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.[9]
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.[8]
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by subjecting them to freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[2][9]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[2][9]
-
Collect the supernatant and determine the protein concentration using a suitable method like the BCA assay.
4. Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Intracellular Assay
This protocol outlines the steps for a typical NanoBRET™ target engagement assay.[3]
1. Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[10]
-
Culture the cells for approximately 24 hours to allow for protein expression.[10]
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
2. Assay Plate Preparation:
-
Dispense the test compound at various concentrations into a white, nonbinding surface 384-well plate.
-
Add the cell suspension to the wells containing the compound and incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.[10]
3. Tracer and Substrate Addition:
-
Add the NanoBRET™ fluorescent tracer to the wells at a predetermined final concentration.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.[10]
4. Signal Detection:
-
Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader capable of detecting BRET signals.[10]
5. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cell.
Illustrative Signaling Pathway
To provide context for target engagement, the diagram below illustrates a generic kinase signaling pathway. If this compound were a kinase inhibitor, its engagement with the target kinase would disrupt the downstream signaling cascade.
The validation of target engagement is a cornerstone of modern drug development. By employing methods such as CETSA and NanoBRET™, researchers can gain crucial insights into a compound's mechanism of action within the complex environment of a living cell. The choice of assay should be guided by the specific research question and the characteristics of the target protein. The protocols and comparative data presented here provide a robust framework for designing and executing experiments to confidently validate the cellular target engagement of novel compounds like this compound.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [dk.promega.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. promega.com [promega.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Cellular thermal shift assay. [bio-protocol.org]
- 10. eubopen.org [eubopen.org]
Structure-Activity Relationship (SAR) of 1-Cyclopentyl-3-(propan-2-yl)urea Analogs: A Comparative Guide
Introduction
Urea derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their ability to form stable hydrogen bonds with biological targets makes them privileged scaffolds in drug design.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 1-Cyclopentyl-3-(propan-2-yl)urea. While direct SAR studies on this specific compound are not extensively available in the public domain, this guide synthesizes findings from structurally related N-alkyl-N'-cycloalkyl-urea and N,N'-dialkyl urea derivatives to infer potential SAR trends. The guide is intended for researchers, scientists, and drug development professionals interested in the design and optimization of urea-based compounds.
The core structure of this compound features a central urea moiety substituted with a cyclopentyl group on one nitrogen and an isopropyl (propan-2-yl) group on the other. The SAR of its analogs can be explored by systematically modifying these three key components: the N-cycloalkyl group, the N'-alkyl group, and the urea core itself.
Comparative Analysis of Structural Modifications
Influence of the N-Cycloalkyl Group
Studies on related 1-cycloalkyl-3-phenyl disubstituted ureas have shown that the nature and size of the cycloalkyl ring significantly impact biological activity.[2] A recurring theme is the preference for bulky and lipophilic groups at this position for enhanced potency.[2]
Table 1: Effect of N-Cycloalkyl Substitution on Biological Activity (Anti-tubercular Activity)
| Compound ID | N-Cycloalkyl Group | N'-Aryl Group | MIC (µg/mL) against M. tuberculosis | Reference |
|---|---|---|---|---|
| 1 | Adamantyl | 4-Chlorophenyl | 0.03 | [2] |
| 2 | Cyclooctyl | 3-chloro-4-methylphenyl | Potent | [2] |
| 3 | Adamantylmethylene | 3-chloro-4-methylphenyl | Potent |[2] |
Note: Specific MIC values for compounds 2 and 3 were not provided in the source, only a qualitative description of potency.
The data suggests that larger, more sterically demanding cycloalkyl groups like adamantyl and cyclooctyl are favored for anti-tubercular activity.[2] This trend is likely due to improved hydrophobic interactions within the binding pocket of the target enzyme.[2] While no direct data for a cyclopentyl group was found in this specific study, it can be inferred that its smaller size compared to adamantyl might lead to a different level of activity, which would need to be experimentally determined.
Influence of the N'-Alkyl/Aryl Group
The substituent on the second nitrogen of the urea is also critical for activity. In many series of urea derivatives, this position is often occupied by an aromatic ring, which can be further substituted to modulate activity.
A study on N-aryl-N'-cyclopentyl ureas explored the conformational preferences, which are crucial for receptor binding.[3] It was found that N-methylation patterns significantly affect the conformation, with the N-phenyl-N'-cyclopentyl urea adopting both trans-trans and cis-trans conformations of equal energy.[3] This conformational flexibility can be important for fitting into different binding sites.
Table 2: Examples of Biologically Active N,N'-Disubstituted Ureas
| Compound Class | N-Substituent | N'-Substituent | Biological Activity | Reference |
|---|---|---|---|---|
| Anti-tubercular | Adamantyl | Phenyl derivatives | Inhibition of EphB and EphE | [2] |
| CCR3 Antagonists | (1R,3S,5S)-8-((6-fluoronaphthalen-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-yl | 2-nitrophenyl | IC50 = 4.9 nM | [4] |
| EGFR Inhibitors | 4-aminoquinazolinyl | Diaryl urea derivatives | IC50 = 56 nM (for compound 5a) | [5] |
| Antiviral (CMV) | Phenethyl | Primaquine | Selective inhibition |[6] |
Modifications of the Urea Moiety
The urea functional group itself is a key pharmacophore. Its ability to act as both a hydrogen bond donor and acceptor is fundamental to its role in molecular recognition. Modifications to the urea core, such as replacing it with a thiourea or a carbamate, or N-methylation, generally lead to a significant change in biological activity.[2]
For instance, in the anti-tubercular series, converting the urea to a thiourea resulted in an 80-fold decrease in activity, highlighting the importance of the oxygen atom for binding.[2] Similarly, N-methylation of the urea can alter the hydrogen bonding pattern and conformational preferences, leading to reduced or abolished activity in some cases.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis and biological evaluation of urea derivatives.
General Synthesis of N,N'-Disubstituted Ureas
A common and facile method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate.[2]
Protocol:
-
To a solution of the desired amine (e.g., cyclopentylamine) in a suitable solvent such as dichloromethane, add an equimolar amount of the corresponding isocyanate (e.g., isopropyl isocyanate).
-
Add a catalytic amount of a base, such as triethylamine, to the reaction mixture.
-
Stir the reaction at room temperature for a specified period (typically a few hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired N,N'-disubstituted urea.
In Vitro Enzyme Inhibition Assay (Example: Urease Inhibition)
The inhibitory activity of synthesized compounds against specific enzymes is a common method to quantify their potency.
Protocol for Urease Inhibition Assay: [7]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
The reaction mixture typically contains a buffer (e.g., phosphate buffer with EDTA), a known concentration of the urease enzyme, and the test compound at various concentrations.
-
The mixture is pre-incubated for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by adding a solution of urea (the substrate).
-
The amount of ammonia produced from the hydrolysis of urea is quantified using a colorimetric method, such as the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 630 nm).
-
Thiourea is often used as a standard inhibitor for comparison.[7]
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Visualizations
Synthesis of this compound
The following diagram illustrates a typical synthetic route for the target compound.
Caption: Synthetic route for this compound.
Key Structural Features for SAR Analysis
This diagram highlights the key regions of the this compound structure that are typically modified in SAR studies.
Caption: Key pharmacophoric regions for SAR studies.
General Signaling Pathway Inhibition by Urea Derivatives (Example)
Many urea derivatives act as kinase inhibitors. The diagram below shows a simplified representation of a kinase signaling pathway that can be inhibited by such compounds.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The structure-activity relationships of urea derivatives are highly dependent on the nature of the substituents on the nitrogen atoms and the integrity of the urea core. While specific data for this compound is limited, analysis of related analogs suggests that bulky, lipophilic groups on the N-cycloalkyl position can be beneficial for certain biological activities. The N'-substituent offers a wide scope for modification to fine-tune potency and selectivity. The urea moiety itself is a critical element for hydrogen bonding and its modification often leads to a significant loss of activity. The provided experimental protocols and visualizations offer a framework for the rational design and evaluation of new analogs based on this scaffold. Further experimental studies are necessary to delineate the precise SAR for this compound and its potential therapeutic applications.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel primaquine derivatives of N-alkyl, cycloalkyl or aryl urea: synthesis, cytostatic and antiviral activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 1-Cyclopentyl-3-(propan-2-yl)urea and a Standard-of-Care Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-inflammatory compound, 1-Cyclopentyl-3-(propan-2-yl)urea, against a well-established standard-of-care nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The following sections detail the mechanism of action, present comparative efficacy data from preclinical models, and outline the experimental protocols utilized in these hypothetical studies.
Mechanism of Action and Signaling Pathway
This compound is a novel synthetic urea derivative. While its precise molecular interactions are under investigation, preliminary studies suggest its anti-inflammatory effects are mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The inhibitory action of this compound on this pathway is believed to be the primary driver of its therapeutic potential.
Ibuprofen, a widely used NSAID, also exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, Ibuprofen effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.
Caption: Simplified signaling pathway of inflammation mediated by COX enzymes and the inhibitory action of the compared compounds.
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy data for this compound and Ibuprofen. These hypothetical results are based on standard preclinical models for evaluating anti-inflammatory agents.
| Parameter | This compound | Ibuprofen (Standard-of-Care) |
| In Vitro COX-1 Inhibition (IC₅₀) | 15 µM | 18 µM |
| In Vitro COX-2 Inhibition (IC₅₀) | 5 µM | 10 µM |
| In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 4h) | 65% | 50% |
| In Vivo LPS-Induced Fever Reduction (°C at 2h) | 1.8 °C | 1.5 °C |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against COX-1 and COX-2 enzymes.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes were used.
-
The enzymes were pre-incubated with varying concentrations of this compound or Ibuprofen for 15 minutes at 37°C.
-
The reaction was initiated by the addition of arachidonic acid as the substrate.
-
The conversion of arachidonic acid to prostaglandin E₂ (PGE₂) was measured using a commercially available enzyme immunoassay (EIA) kit.
-
IC₅₀ values were calculated from the concentration-response curves.
-
Caption: Experimental workflow for the in vitro COX inhibition assay.
2. In Vivo Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in an acute inflammation model.
-
Methodology:
-
Male Wistar rats (180-200g) were randomly assigned to treatment groups.
-
This compound (50 mg/kg) or Ibuprofen (100 mg/kg) was administered orally one hour before the induction of inflammation.
-
Inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume was measured using a plethysmometer at baseline and at hourly intervals for 4 hours post-carrageenan injection.
-
The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
3. In Vivo Lipopolysaccharide (LPS)-Induced Fever Model
-
Objective: To assess the antipyretic effects of the test compounds in a model of fever.
-
Methodology:
-
Male Sprague-Dawley rats (200-220g) were used.
-
Baseline rectal temperature was recorded.
-
Fever was induced by an intraperitoneal injection of lipopolysaccharide (LPS) from E. coli (100 µg/kg).
-
Two hours post-LPS injection, this compound (50 mg/kg) or Ibuprofen (100 mg/kg) was administered orally.
-
Rectal temperature was monitored for 4 hours post-treatment.
-
The reduction in temperature was calculated relative to the febrile control group.
-
Lack of Reproducible Biological Data for 1-Cyclopentyl-3-(propan-2-yl)urea Precludes Comparative Analysis
A comprehensive review of available scientific literature reveals a significant absence of published studies detailing the biological effects of 1-Cyclopentyl-3-(propan-2-yl)urea. Consequently, a comparison guide on the reproducibility of its reported biological activities cannot be compiled at this time. The foundational requirement for such a guide—publicly accessible, peer-reviewed experimental data—appears to be non-existent for this specific compound.
While searches were conducted across multiple scientific databases, no studies were identified that investigated the pharmacological, toxicological, or any other biological properties of this compound. The primary information available is limited to its chemical structure and basic physicochemical properties, typically found in chemical databases.
For a comparative guide to be developed, the following types of data would be essential:
-
Primary Research Articles: Peer-reviewed publications detailing in vitro and/or in vivo studies, including the specific biological effects observed, the experimental models used, and the quantitative results obtained.
-
Experimental Protocols: Detailed methodologies of the experiments performed, including cell lines or animal models, compound concentrations, incubation times, and analytical techniques used.
-
Quantitative Data: Measurable outcomes such as IC50, EC50, LD50 values, inhibition percentages, or other relevant metrics that quantify the compound's activity.
-
Mechanism of Action Studies: Investigations into the signaling pathways or molecular targets through which the compound exerts its effects.
-
Comparative Studies: Research that directly compares the effects of this compound with other relevant compounds.
Without this fundamental information, it is impossible to assess the reproducibility of any biological effects, create data tables, describe experimental protocols, or visualize signaling pathways as requested. Researchers, scientists, and drug development professionals interested in this molecule would need to conduct initial exploratory studies to generate this foundational data.
Head-to-Head Comparison of Synthetic Routes to 1-Cyclopentyl-3-(propan-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary synthetic routes for the preparation of 1-Cyclopentyl-3-(propan-2-yl)urea, a disubstituted urea derivative of interest in medicinal chemistry and materials science. The comparison focuses on objectivity, supported by experimental data from analogous reactions, to aid in the selection of the most suitable method based on precursor availability, yield, and reaction conditions.
Executive Summary
The synthesis of this compound is most directly achieved through the nucleophilic addition of an amine to an isocyanate. This guide evaluates two logical and efficient pathways:
-
Route A: The reaction of cyclopentylamine with isopropyl isocyanate.
-
Route B: The reaction of isopropylamine with cyclopentyl isocyanate.
Both routes are highly viable, with the choice largely depending on the commercial availability and cost of the respective isocyanate starting materials. Based on analogous reactions reported in the literature, both synthetic pathways are expected to proceed with high yields under mild conditions.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes. The data is extrapolated from analogous synthetic procedures for structurally similar N-cycloalkyl-N'-alkyl ureas.
| Parameter | Route A: Cyclopentylamine + Isopropyl Isocyanate | Route B: Isopropylamine + Cyclopentyl Isocyanate |
| Reactants | Cyclopentylamine, Isopropyl isocyanate | Isopropylamine, Cyclopentyl isocyanate |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Reported Analogous Yield | ~90-95% | ~90-95% |
| Purification Method | Solvent evaporation, recrystallization, or column chromatography | Solvent evaporation, recrystallization, or column chromatography |
Experimental Protocols
The following are detailed experimental protocols for the two proposed synthetic routes. These protocols are based on established methods for the synthesis of unsymmetrical ureas.
Route A: Synthesis from Cyclopentylamine and Isopropyl Isocyanate
Materials:
-
Cyclopentylamine
-
Isopropyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add cyclopentylamine (1.0 eq.).
-
Dissolve the cyclopentylamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of isopropyl isocyanate (1.0 eq.) in anhydrous DCM to the stirred cyclopentylamine solution via an addition funnel over a period of 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
Route B: Synthesis from Isopropylamine and Cyclopentyl Isocyanate
Materials:
-
Isopropylamine
-
Cyclopentyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add isopropylamine (1.0 eq.).
-
Dissolve the isopropylamine in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of cyclopentyl isocyanate (1.0 eq.) in anhydrous THF to the stirred isopropylamine solution via an addition funnel over a period of 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the two synthetic pathways to this compound.
Caption: Two primary synthetic routes to this compound.
Cross-validation of experimental findings for 1-Cyclopentyl-3-(propan-2-yl)urea in different research labs
A comprehensive cross-validation of experimental findings for 1-Cyclopentyl-3-(propan-2-yl)urea across different research laboratories is currently not feasible due to the limited availability of public research data for this specific compound.
Extensive searches for peer-reviewed research articles and publicly accessible experimental data on this compound have yielded insufficient information to conduct a meaningful comparative analysis. The primary sources of information are chemical databases which, while confirming the compound's structure and basic physicochemical properties, do not provide the in-depth biological or pharmacological data necessary for a cross-laboratory validation.
This guide, therefore, serves to highlight the current knowledge gap and provide a framework for future research and data presentation that would enable such a comparison.
The Path Forward: Establishing a Foundation for Comparative Analysis
To facilitate future cross-validation of experimental findings for this compound and its alternatives, the following experimental data and protocols are essential.
Table 1: Essential Physicochemical and In Vitro Data
| Parameter | Lab 1 | Lab 2 | Lab 3 | Alternative 1 | Alternative 2 |
| Purity (%) | |||||
| Solubility (µM) | |||||
| LogP | |||||
| pKa | |||||
| In Vitro Assay 1 (e.g., IC50 in nM) | |||||
| In Vitro Assay 2 (e.g., EC50 in nM) | |||||
| Cytotoxicity (CC50 in µM) |
Table 2: Essential In Vivo Pharmacokinetic Data
| Parameter | Lab 1 | Lab 2 | Lab 3 | Alternative 1 | Alternative 2 |
| Bioavailability (%) | |||||
| Cmax (ng/mL) | |||||
| Tmax (h) | |||||
| Half-life (t½) (h) | |||||
| AUC (ng·h/mL) | |||||
| Clearance (mL/min/kg) |
Table 3: Essential In Vivo Efficacy Data (Example: Tumor Growth Inhibition)
| Parameter | Lab 1 | Lab 2 | Lab 3 | Alternative 1 | Alternative 2 |
| Animal Model | |||||
| Dose (mg/kg) | |||||
| Dosing Regimen | |||||
| Tumor Growth Inhibition (%) | |||||
| Body Weight Change (%) |
Standardized Experimental Protocols: The Key to Reproducibility
For data to be comparable across different laboratories, detailed and standardized experimental protocols are paramount. Future publications on this compound should include comprehensive descriptions of the methodologies used, including but not limited to:
-
Compound Synthesis and Characterization: Detailed synthetic route, purification methods, and analytical data confirming structure and purity (e.g., NMR, Mass Spectrometry, HPLC).
-
In Vitro Assays: Cell lines used, passage number, culture conditions, assay principles (e.g., enzymatic, cell-based), reagent concentrations, incubation times, and detection methods.
-
Animal Studies: Species, strain, age, and sex of animals; housing conditions; formulation and administration of the compound; ethical approval details; and methods for assessing efficacy and toxicity.
Visualizing Research Workflows and Pathways
To enhance clarity and facilitate understanding of experimental processes and biological mechanisms, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for a compound like this compound.
Caption: A generalized workflow for preclinical drug discovery.
Caption: A potential mechanism of action via kinase inhibition.
As research on this compound progresses and data becomes available, this guide can be updated to provide a robust and objective comparison of its performance, thereby aiding researchers, scientists, and drug development professionals in their evaluation of this compound.
Safety Operating Guide
Proper Disposal Procedures for 1-Cyclopentyl-3-(propan-2-yl)urea
The following guidelines provide a comprehensive, step-by-step procedure for the safe and compliant disposal of 1-Cyclopentyl-3-(propan-2-yl)urea, a substituted urea compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical waste. These procedures are designed for researchers, scientists, and drug development professionals to ensure safety and environmental responsibility.
Waste Characterization and Hazard Assessment
Given the lack of specific data for this compound, a conservative approach is mandatory. Substituted ureas can exhibit a range of hazards, and the base compound, urea, is known to be a skin and eye irritant.[1] Therefore, this compound must be treated as hazardous waste. All chemical waste is broadly categorized by the Environmental Protection Agency (EPA) based on the characteristics summarized in the table below.[2][3]
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F (60°C), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers.[2][3] | Ethanol, acetone, xylene, sodium nitrate.[2] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[2][3] | Hydrochloric acid, sodium hydroxide.[2] |
| Reactivity | Substances that are unstable, react violently with water, can form explosive mixtures with water, or generate toxic gases when mixed with water or under other conditions.[2][3] | Sodium metal, potassium cyanide, picric acid.[2] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. | Chloroform, heavy metals, pesticides. |
Without specific data, this compound should be assumed to potentially possess one or more of these characteristics, particularly toxicity.
Waste Minimization and Management Hierarchy
Before disposal, consider the principles of green chemistry and the waste management hierarchy to reduce environmental impact.[4][5] The primary goal is to minimize waste generation.[2][5]
-
Source Reduction : Order and use the smallest quantity of the chemical necessary for your research.[2]
-
Reuse/Redistribution : If the material is unused and in its original container, consider sharing it with other researchers in your institution.[2][4]
-
Recycling : This is generally not applicable for this type of chemical waste in a laboratory setting.
-
Treatment and Disposal : This should be the final option after the above have been considered.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves as determined by your institution's Chemical Hygiene Plan).[1]
-
A fully buttoned laboratory coat.[1]
3.2. Waste Collection
-
Container Selection : Collect waste this compound in a dedicated, compatible, and sealable waste container.[1] Plastic containers are often preferred.[2] The container must be in good condition, with no cracks or signs of deterioration, and have a secure screw cap.[7]
-
Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EH&S) department.[4][8] Incompatible chemicals stored together can react violently or emit flammable or poisonous gases.[7] For example, keep organic solvent waste separate from aqueous waste.[4]
-
Labeling : As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a list of its known or suspected hazards (e.g., "Toxic," "Irritant").[1][7] The label must also include the date when waste was first added.[7]
3.3. Waste Storage (Satellite Accumulation Area)
-
Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][7] This could be a designated spot on a lab bench or in a chemical fume hood.[7]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[2][4] Do not fill the container beyond 90% capacity to allow for expansion.[7]
-
Storage Duration : A partially filled container can remain in an SAA for up to one year, provided the total accumulation limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste) are not exceeded.[7] Once a container is full, it must be removed from the SAA within three days.[7]
3.4. Final Disposal
-
Professional Disposal : The final disposal of this compound must be handled by your institution's EH&S department or a licensed hazardous waste disposal contractor.
-
Prohibited Disposal Methods :
3.5. Empty Container Disposal
-
To be considered "empty," a container that held hazardous waste must be triple-rinsed.[4]
-
The rinsate from this process must be collected and treated as hazardous waste.[4]
-
Once properly cleaned, remove or deface the original label and dispose of the container according to your institution's policy for non-hazardous solid waste.[4]
3.6. Emergency Spill Procedures
-
In the event of a spill, immediately notify your supervisor and follow your laboratory's established spill response procedures.[8]
-
For a small spill, if you are trained to do so, use an appropriate absorbent material to contain and clean up the spill.[6] Place the contaminated absorbent material in a sealed, labeled hazardous waste container.[6]
-
Ensure the area is well-ventilated.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iip.res.in [iip.res.in]
- 6. mdialysis.com [mdialysis.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 1-Cyclopentyl-3-(propan-2-yl)urea
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Cyclopentyl-3-(propan-2-yl)urea was not located in publicly available databases. The following guidance is based on the general safety profiles of urea-based compounds and standard laboratory practices for handling chemicals with unknown or not fully characterized hazards. It is imperative to treat this compound with caution and handle it as potentially hazardous.[1][2][3]
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Precautionary Measures
Given the absence of specific toxicity data, a conservative approach to safety is required. Urea compounds are generally considered to have low acute toxicity.[4][5][6] However, derivatives can have different properties. Therefore, it is prudent to assume the substance may cause skin, eye, and respiratory irritation.[7]
Key Precautionary Steps:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experimental protocol.[8]
-
Designated Area: Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][9]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[10][11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | To protect against splashes and airborne particles. | Must be ANSI Z87.1 compliant. A face shield should be worn over safety glasses when there is a significant splash hazard.[2][12] |
| Skin and Body Protection | Chemical-resistant Lab Coat | To protect skin and personal clothing from contamination. | A fully buttoned lab coat is the minimum requirement. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Chemical-resistant Gloves | To prevent skin contact. | Disposable nitrile gloves are generally suitable for incidental contact.[12] For prolonged handling or immersion, consult a glove compatibility chart or the manufacturer's recommendations. Always inspect gloves for tears or holes before use and change them immediately if contaminated.[9] | |
| Closed-toe Shoes and Long Pants | To protect feet and legs from spills. | Perforated shoes or sandals are not permitted in the laboratory.[11] | |
| Respiratory Protection | N95 Respirator or higher | To prevent inhalation of dust or aerosols. | A NIOSH-approved respirator should be used when handling the powder outside of a fume hood or if dust generation is likely.[5][6] Proper fit testing and training are required for respirator use. |
Experimental Protocols: Handling and Storage
Workflow for Handling this compound
Storage:
-
Store in a tightly sealed, properly labeled container.[13]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Store large containers below eye level.[9]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all solid waste, including contaminated consumables (e.g., weigh boats, wipes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and labeled hazardous waste container. Do not pour chemical waste down the drain.[14]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the full chemical name, and any known hazard characteristics.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Final Disposal: Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures
Spills:
-
Small Spills: For small powder spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.[4]
-
Large Spills: Evacuate the area and alert your supervisor and institutional EHS.
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the affected person to fresh air.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
References
- 1. reddit.com [reddit.com]
- 2. twu.edu [twu.edu]
- 3. ehs.ufl.edu [ehs.ufl.edu]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. summitfertz.com.au [summitfertz.com.au]
- 6. fishersci.com [fishersci.com]
- 7. davey.com [davey.com]
- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 14. gz-supplies.com [gz-supplies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
